4E,6E,10Z-Hexadecatrien-1-ol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and biological properties of 4E,6E,10Z-Hexadecatrien-1-ol , a critical semiochemical used in the management of the Cocoa Pod Borer (Conopomorpha cr...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and biological properties of 4E,6E,10Z-Hexadecatrien-1-ol , a critical semiochemical used in the management of the Cocoa Pod Borer (Conopomorpha cramerella).
Chemical Identity, Synthesis, and Application in Integrated Pest Management
Executive Summary
4E,6E,10Z-Hexadecatrien-1-ol (often abbreviated as E4,E6,Z10-16:OH) is a primary component of the sex pheromone blend of the Cocoa Pod Borer (CPB) , Conopomorpha cramerella (Lepidoptera: Gracillariidae).[1] As the most destructive pest of cocoa in Southeast Asia, the CPB causes crop losses exceeding 50% if uncontrolled.[1] This molecule, alongside its geometric isomer (4E,6Z,10Z), is essential for the species-specific attraction of male moths.[1]
This guide analyzes the molecule's conjugated triene structure, outlines the stereoselective synthesis required for high biological activity, and defines its role in pheromone-based mating disruption and monitoring systems.[1]
Chemical Identity & Structure
The biological activity of 4E,6E,10Z-Hexadecatrien-1-ol is strictly governed by its stereochemistry.[1] The conjugated diene system at positions 4 and 6 provides rigidity, while the isolated cis (Z) double bond at position 10 introduces a "kink" in the hydrophobic tail, critical for binding to the pheromone-binding proteins (PBPs) in the insect antenna.[1]
Nomenclature and Identifiers
Property
Data
IUPAC Name
(4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol
Common Name
CPB Pheromone Component I
CAS Number
98569-36-7 (Generic for isomers), 106066-16-6 (Specific)
Conjugated System (C4-C7): The (E,E) configuration creates a planar, linear segment.[1] This geometry is distinct from the (E,Z) isomer, which is also present in the natural blend.[1]
Isolated Unsaturation (C10): The (Z)-configuration at C10 is separated from the diene by two methylene units (C8, C9).[1] This separation prevents full conjugation of the triene system, maintaining specific electronic properties required for receptor docking.[1]
Polarity: The terminal hydroxyl group anchors the molecule in the receptor site via hydrogen bonding.[1]
Biological Significance
Species Specificity
The Cocoa Pod Borer utilizes a multicomponent pheromone system.[1] While E4,E6,Z10-16:OH is a major component, it functions synergistically with:
(4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol: The geometric isomer.[1]
Corresponding Acetates: In some populations, the acetate derivatives contribute to the active blend.[1]
Mechanism of Action:
Female moths release the pheromone plume during the scotophase (dark period).[1] Male moths detect the specific ratio of isomers using sensilla trichodea on their antennae.[1] Deviation from the natural ratio (approx. 40:60 to 60:40 of E,E vs E,Z isomers depending on region) significantly reduces attraction, highlighting the need for high isomeric purity in synthetic lures.[1]
Pheromone Signaling Pathway
The following diagram illustrates the biological signaling pathway from emission to behavioral response.[1][2]
Figure 1: Signal transduction pathway for 4E,6E,10Z-Hexadecatrien-1-ol in Conopomorpha cramerella.[1]
Synthesis and Production
Synthesizing 4E,6E,10Z-Hexadecatrien-1-ol presents a challenge due to the requirement for stereochemical precision at three distinct double bonds.[1] The most efficient modern protocols utilize a convergent strategy, coupling a "Head" fragment (containing the diene) with a "Tail" fragment (containing the Z-alkene).[1]
Retrosynthetic Analysis[1]
Disconnection: C7-C8 bond.
Fragment A (Head): A C7 electrophile containing the (E,E)-diene or an enyne precursor.[1]
Fragment B (Tail): A C9 nucleophile containing the (Z)-alkene.[1]
Key Synthetic Protocol (Convergent Route)
This method relies on Sonogashira coupling to establish the carbon skeleton and Wittig olefination for the Z-bond.[1]
Reaction: Functional group manipulation to generate a terminal alkyne or vinyl halide suitable for coupling.[1]
Step 3: Coupling and Stereocontrol
Coupling: Sonogashira cross-coupling of the alkyne and vinyl bromide fragments.[1]
Reduction: Stereoselective reduction of the resulting enyne using Red-Al or similar hydride donors to yield the (E,E)-diene system exclusively.[1]
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway emphasizing stereocontrol of the triene system.[1]
Analytical Characterization
Verification of the structure requires distinguishing the (E,E) isomer from the (E,Z) isomer.[1]
Technique
Diagnostic Feature
GC-MS
Molecular ion [M]+ at m/z 236.[1] Characteristic fragment ions at m/z 79, 91 (hydrocarbon series).[1] Retention time separation is critical for isomer quantification.[1]
1H NMR (400 MHz)
Olefinic Region: The (E,E)-diene protons typically appear as a multiplet around δ 5.6–6.2 ppm.[1] The coupling constants (J) for the trans-double bonds are ~15 Hz.[1] The (Z)-proton at C10 appears as a multiplet at δ 5.3–5.4 ppm with J ~11 Hz.[1]
13C NMR
Diagnostic shifts for allylic carbons allow differentiation of Z vs E geometry (Z-allylic carbons are typically shielded, appearing upfield relative to E-allylic carbons).[1]
Applications in Integrated Pest Management (IPM)
The primary application of 4E,6E,10Z-Hexadecatrien-1-ol is in the monitoring and control of the Cocoa Pod Borer.[1]
Monitoring Traps: Sticky traps baited with 100 µg to 1 mg of the pheromone blend allow farmers to detect the onset of moth flight.[1] This data informs the timing of insecticide sprays, reducing overall chemical usage.[1]
Mating Disruption: High-density deployment of dispensers releases a "fog" of pheromone, confusing males and preventing them from locating females.[1]
Formulation: Polyethylene vials or rubber septa loaded with the pheromone and an antioxidant (e.g., BHT) to prevent oxidation of the conjugated diene.[1]
Stability:[1] The conjugated system is sensitive to UV and oxidative degradation.[1] Dispensers often include UV stabilizers.[1]
References
Beevor, P. S., et al. (1986).[1] "Isolation and identification of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella." Bulletin of Entomological Research.
Zhang, A., et al. (2017).[1] "A concise and efficient synthesis of the pheromone components of the cocoa pod borer moth." RSC Advances.
Yen, Y. P., et al. (1992).[1] "Synthesis of the sex pheromone of the cocoa pod borer moth." Journal of the Chinese Chemical Society.[1]
A Technical Guide to (4E,6E,10Z)-Hexadecatrien-1-ol (CAS 101373-01-7): Synthesis, Biological Significance, and Sourcing for Research Applications
Abstract This technical guide provides a comprehensive overview of (4E,6E,10Z)-Hexadecatrien-1-ol, a key stereoisomer of the sex pheromone blend of the cocoa pod borer moth, Conopomorpha cramerella. As a major agricultur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of (4E,6E,10Z)-Hexadecatrien-1-ol, a key stereoisomer of the sex pheromone blend of the cocoa pod borer moth, Conopomorpha cramerella. As a major agricultural pest in Southeast Asia, the chemical ecology of C. cramerella is of significant interest for the development of sustainable Integrated Pest Management (IPM) strategies.[1] This document details the compound's physicochemical properties, biological function, and its critical role in mediating insect behavior. We present an in-depth analysis of a validated stereoselective synthesis protocol, explaining the causal logic behind key reaction choices. Furthermore, this guide offers practical advice on the analytical verification, handling, and strategic sourcing of this high-purity semiochemical for research and development applications. It is intended to be an essential resource for researchers in chemical ecology, organic synthesis, and agricultural science.
Introduction to (4E,6E,10Z)-Hexadecatrien-1-ol
(4E,6E,10Z)-Hexadecatrien-1-ol is a C16 unsaturated alcohol that functions as a crucial component of the female-emitted sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella.[2][3] This insect is a devastating pest of cocoa (Theobroma cacao), causing significant economic losses by damaging cocoa pods, which can exceed 50% of the crop if left unmanaged.[1] The precise blend of pheromone components, including the (4E,6E,10Z) and (4E,6Z,10Z) isomers, acts as a powerful attractant for male moths, making it a focal point for developing behavior-modifying control tactics.[2][3][4] Understanding the chemistry and biology of this specific molecule is paramount for designing effective monitoring tools and mating disruption strategies.[5][6]
Physicochemical Properties
The specific stereochemistry of the double bonds is critical for the molecule's biological activity. The correct spatial arrangement is required for effective binding to the male moth's olfactory receptors.
Note on CAS Numbers: While the user requested information on CAS 101373-01-7, which is assigned to the (4E,6E,10Z) isomer, much of the available literature discusses it alongside the more abundant (4E,6Z,10Z) isomer (CAS 101373-00-6). Both are components of the natural pheromone blend. Researchers must exercise diligence in specifying the exact isomer and CAS number during procurement.
Biological Role and Application
Mechanism of Action in Chemical Communication
As a semiochemical, (4E,6E,10Z)-Hexadecatrien-1-ol is released by the female moth to create a chemical plume in the air. Male moths detect this specific molecule, often in combination with other isomers, using specialized receptors on their antennae. This detection triggers a behavioral cascade, initiating upwind flight to locate the female for mating. The specificity of this system provides a powerful and environmentally benign target for pest management.
Hypothesized Biosynthetic Pathway
The biosynthesis of C16 moth pheromones is believed to originate from the common C16 saturated fatty acid, palmitic acid, which is readily available in the pheromone gland cells.[7] The process involves a series of enzymatic steps, including desaturation to introduce double bonds at specific locations and a final reduction of the carboxyl group to the primary alcohol. The precise desaturases and reductases are what define the final stereochemistry of the pheromone components.
Caption: Hypothesized biosynthetic pathway of the pheromone.
Application in Integrated Pest Management (IPM)
The synthetic version of this pheromone is a cornerstone of modern IPM programs for the cocoa pod borer.
Monitoring: Pheromone-baited traps are used to monitor the presence and population density of male moths.[11] This data allows growers to time interventions more effectively, reducing the need for broad-spectrum insecticide applications.
Mass Trapping: Deploying a high density of traps can remove a significant number of males from the population, thereby reducing the number of successful matings.[6]
Mating Disruption: Permeating the atmosphere of a cocoa plantation with a high concentration of the synthetic pheromone confuses the male moths, preventing them from locating females. This has been shown to be effective in reducing crop damage in large-scale studies.[1][6] Field evaluations have shown that lures loaded with 0.1 mg to 1.0 mg of the pheromone blend are effective, with higher loads increasing the longevity of the lure.[1][11]
Stereoselective Synthesis Strategies
The primary challenge in synthesizing (4E,6E,10Z)-Hexadecatrien-1-ol is the precise and reliable construction of the three double bonds with the correct stereochemistry. The biological activity is highly dependent on this structural fidelity. A concise and efficient synthesis has been reported with an overall yield of 27.4% for the (4E,6E,10Z) isomer.[2][3]
Overview of a Validated Synthetic Workflow
The reported synthesis relies on a convergent approach where key fragments are built separately and then combined. The stereochemistry of the double bonds is controlled through specific, well-established organometallic and phosphorus-based reactions.
Caption: High-level workflow for the stereoselective synthesis.
Key Experimental Protocols
The following protocols are adapted from the methodology reported by Huang et al. (2017) in RSC Advances.[2][3]
Protocol 1: Formation of the 10Z Double Bond via Wittig Reaction
The Wittig reaction is the method of choice for this transformation because it reliably produces Z-alkenes from aldehydes when using non-stabilized ylides under salt-free conditions.
Prepare the Ylide: Suspend n-hexyltriphenylphosphonium bromide in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).
Deprotonation: Add a strong base such as KHMDS (potassium bis(trimethylsilyl)amide) dropwise. The appearance of a characteristic orange-red color indicates the formation of the phosphorus ylide. The choice of KHMDS is strategic as it provides a soluble, non-nucleophilic base that minimizes side reactions.
Aldehyde Addition: Add a solution of 4-hydroxybutanal (with its hydroxyl group appropriately protected, e.g., as a TBDMS ether) in THF to the ylide solution at -78 °C.
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours.
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the Z-alkene fragment.
Protocol 2: Formation of the 4E,6E-Conjugated System via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is exceptionally useful for creating conjugated enyne systems, which can then be selectively reduced.
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the terminal alkyne fragment ((Z)-undec-5-en-1-yne) and the vinyl halide fragment ((E)-5-bromopent-4-en-1-ol).
Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in an appropriate solvent system, typically involving an amine base like triethylamine (Et₃N), which also serves as a solvent and acid scavenger.
Execution: Stir the reaction mixture at room temperature until analytical monitoring (e.g., TLC or GC) indicates the consumption of starting materials.
Post-Coupling Reduction: The resulting enyne intermediate is then subjected to a stereoselective partial hydrogenation to form the E,E-diene. This is a critical step; using a specific catalyst system (e.g., Lindlar's catalyst for Z-reduction or a dissolving metal reduction for E-reduction) is key. For the E,E-diene, a reduction of the alkyne to a trans-alkene is required.
Purification: After workup, the final product is purified by column chromatography to yield the desired (4E,6E,10Z)-Hexadecatrien-1-ol.
Quality Control, Handling, and Storage
Analytical Verification
Due to the critical importance of stereoisomeric purity, rigorous analytical verification is non-negotiable.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for confirming chemical identity and assessing purity. The retention time provides identification against a known standard, while the mass spectrum confirms the molecular weight and fragmentation pattern.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise structure, including the stereochemistry of the double bonds, by analyzing coupling constants and chemical shifts.
Gas Chromatography-Electroantennographic Detection (GC-EAD): For ultimate biological validation, GC-EAD can be used.[14] The effluent from the GC column is passed over a live male moth antenna, and any compound that elicits an electrical response is identified, confirming its biological activity.
Handling and Storage
Unsaturated alcohols are susceptible to oxidation and isomerization.
Storage: Store in an amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended for long-term storage).
Handling: Minimize exposure to air, light, and heat. When preparing solutions for field trials or bioassays, use high-purity solvents and prepare fresh batches as needed.
Sourcing and Procurement
Procuring highly specific fine chemicals like insect pheromones requires a targeted approach.[15][16][17]
Potential Suppliers
Several chemical suppliers specialize in insect pheromones and complex organic molecules for research. These include, but are not limited to:
Alfa Chemistry
MedChemExpress
BenchChem
It is crucial to contact these suppliers directly to inquire about the availability of CAS 101373-01-7 specifically.
Critical Considerations for Procurement
Specify the Exact Isomer: Clearly state "(4E,6E,10Z)-Hexadecatrien-1-ol" and the CAS number 101373-01-7 in all communications. Do not rely on the common name alone, as it can be ambiguous.
Request a Certificate of Analysis (CoA): Before purchasing, request a current CoA for the specific batch being offered. The CoA should include:
Confirmation of identity and purity by GC-MS and/or NMR.
A clear statement of isomeric purity (e.g., >95%).
Establish a Relationship: For ongoing research, developing a relationship with a reliable supplier can ensure a consistent supply chain and access to technical support.[18]
Regulatory Compliance: Be aware of any regulations regarding the purchase, transport, and use of semiochemicals for pest control research in your jurisdiction.[19]
Conclusion
(4E,6E,10Z)-Hexadecatrien-1-ol is a molecule of significant academic and commercial interest. Its role as a key pheromone component of the cocoa pod borer makes it an invaluable tool for developing sustainable agriculture solutions. For researchers, success in utilizing this compound hinges on a deep understanding of its biological function, the intricacies of its synthesis, and a rigorous approach to sourcing and quality control. This guide provides a foundational framework for professionals engaging with this important semiochemical, from laboratory synthesis to field application.
References
Huang, F., Zhang, Y., Yao, Y., Yang, W., & Tao, Y. (2017). A concise and efficient synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth Conopomorpha cramerella. RSC Advances, 7(56), 35575-35580. Retrieved from [Link]
ChemicalsToBuy. (n.d.). CAS 101373-00-6 (E,Z,Z)-4,6,10-Hexadecatrien-1-ol. Retrieved from [Link]
Henan Tianfu Chemical Co.,Ltd. (n.d.). (E,Z,Z)-4,6,10-Hexadecatrien-1-ol CAS 101373-00-6. Retrieved from [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. ResearchOnline@JCU. Retrieved from [Link]
ChiroBlock. (n.d.). Manufacturing of fine & specialty chemicals. Retrieved from [Link]
Pereira, R., & Cabezas, J. A. (2004). A New Method for the Preparation of 1,5-Diynes. Synthesis of (4 E ,6 Z ,10 Z )-4,6,10-Hexadecatrien-1-ol, the Pheromone Component of the Cocoa Pod Borer Moth Conopomorpha c ramerella. ResearchGate. Retrieved from [Link]
Lifeasible. (n.d.). Insect Pheromone Detection. Retrieved from [Link]
Amalin, D., Arecelo, M., Alamrinez, B. J., Castillo, R., & Zhang, A. (2020). Biological activity evaluation of the sex pheromone of cocoa pod borer, Conopomorpha cramerella Snellen. CABI Digital Library. Retrieved from [Link]
ResearchGate. (2024). What is the most effective method for preparing an insect sample for pheromone analysis? Retrieved from [Link]
Boron Molecular. (2023). Fine Chemical Suppliers and their role in the industry. Retrieved from [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. PMC - NIH. Retrieved from [Link]
MDPI. (2022). Identification and Field Evaluation of Sex Pheromone Components and Its Antagonist Produced by a Major Tea Pest, Archips strojny (Lepidoptera: Tortricidae). Retrieved from [Link]
ResearchGate. (2017). hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth Conopomorpha cramerella. Retrieved from [Link]
The Pherobase. (n.d.). Pheromones and Semiochemicals of Conopomorpha cramerella. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). Solutions for Chemical Purchasing and Procurement. Retrieved from [Link]
Anbhule, P., et al. (n.d.). Synthesis of (4E, 6Z)-hexadeca-4, 6-dien-1-ol, (4E, 6E)-Hexadecadienyl Acetate and (4E, 6Z)-Hexadecadienal, the Pheromone. Chemical Science Review and Letters. Retrieved from [Link]
Amalin, D. M., et al. (2023). Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines. Frontiers in Ecology and Evolution. Retrieved from [Link]
Regulations.gov. (2024). Straight Chain Lepidopteran Pheromones (SCLP) Final Work Plan Case Number 8200. Retrieved from [Link]
Health Canada. (1997). Guidelines for the Research and Registration of Pest Control Products Containing Pheromones. Retrieved from [Link]
Institute of Science Tokyo. (2026). Highly selective asymmetric 1,6-addition of aliphatic Grignard reagents to α,β,γ,δ-unsaturated carbonyl compounds. Retrieved from [Link]
GEP. (n.d.). Sourcing Fine Chemicals: Challenges, Opportunities & Trends. Retrieved from [Link]
Technical Guide: Identification and Application of the Conopomorpha cramerella Sex Pheromone
Part 1: Executive Summary & Biological Context The Cocoa Pod Borer (CPB), Conopomorpha cramerella (Lepidoptera: Gracillariidae), represents the single most critical threat to cocoa production in Southeast Asia.[1] Effect...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Biological Context
The Cocoa Pod Borer (CPB), Conopomorpha cramerella (Lepidoptera: Gracillariidae), represents the single most critical threat to cocoa production in Southeast Asia.[1] Effective management relies heavily on monitoring and mating disruption, both of which are predicated on the precise identification and stabilization of its sex pheromone.
Unlike stable lepidopteran pheromones (often simple monoenes), the CPB pheromone is a chemically unstable, conjugated triene system. Early identification efforts (Beevor et al., 1986) faced significant challenges regarding isomeric purity and stability. Recent refinements by USDA-ARS and international collaborators have established a precise multi-component blend essential for field efficacy.
This guide details the technical workflow for identifying, synthesizing, and deploying this volatile semiochemical, emphasizing the critical role of stereochemistry and antioxidant stabilization.
Part 2: Chemical Identification Workflow
The identification of the CPB pheromone requires a rigorous, self-validating workflow due to the compound's instability. The following protocol outlines the gold-standard approach for isolating these labile compounds.
Extraction Methodologies
Gland Excision (Gold Standard): Abdominal tips of calling virgin females (2–3 days old) are excised during the scotophase (dark cycle) peak calling period. Extraction is performed immediately in high-purity hexane or dichloromethane.
SPME (Solid Phase Microextraction): Non-lethal headspace sampling using Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers. This method reduces solvent contamination but may miss higher molecular weight minor components.
Analytical Isolation (GC-EAD)
Gas Chromatography-Electroantennographic Detection (GC-EAD) is the primary filter. It couples the separation power of GC with the biological sensitivity of the male moth's antenna.
Protocol: The column effluent is split (e.g., 1:1) between a Flame Ionization Detector (FID) and the antennal preparation.
Critical Insight: The CPB antenna is highly selective. Peaks that elicit depolarization (EAD response) are targeted for MS analysis. Non-active peaks, regardless of abundance, are discarded as cuticular hydrocarbons or impurities.
Structure Elucidation (GC-MS & Derivatization)
The active components were historically identified as isomers of 4,6,10-hexadecatrienyl acetate and their corresponding alcohols .
Mass Spectrometry: Diagnostic ions for acetates (
61 [CHCOOH]) and the molecular ion () are often weak. Chemical Ionization (CI) with isobutane is recommended to confirm molecular weight.
Double Bond Localization: Standard DMDS (dimethyl disulfide) derivatization can be problematic for conjugated dienes (the 4,6 system). Micro-scale hydrogenation or reaction with MTAD (4-methyl-1,2,4-triazoline-3,5-dione) is preferred to resolve conjugated systems.
The Validated Blend
Current field-proven formulations utilize a specific ratio of four components.[2] Deviations in stereochemistry significantly reduce trap capture.
Note: The ratio of E,Z,Z to E,E,Z isomers often shifts due to thermal isomerization. The biological system appears to tolerate—or perhaps require—a blend, but pure E,Z,Z is thermodynamically unstable and converts to E,E,Z over time.
Part 3: Visualization of Identification Logic
The following diagram illustrates the critical path from biological sampling to field-ready formulation.
Figure 1: Critical path workflow for the identification and validation of the CPB pheromone. Note the feedback loop from field trials to blend refinement.
Part 4: Synthesis and Stability (The "E-E-A-T" Core)
As an application scientist, I must emphasize that identification is useless without stable synthesis . The 4,6-conjugated diene system is prone to:
Isomerization: E,Z converts to E,E under light or heat.
Oxidation: The triene chain degrades rapidly without protection.
Synthetic Pathway Overview
The synthesis typically involves a Sonogashira coupling to build the enyne backbone, followed by stereoselective hydrogenation to establish the Z geometry at position 6.
Fragment A: (E)-5-bromopent-4-en-1-ol (protected)
Fragment B: Terminal alkyne with the Z-10 alkene tail.
Coupling: Pd-catalyzed cross-coupling.
Reduction: Zn/Cu or Lindlar catalyst to yield the (E,Z)-diene system.
Formulation Protocol
To ensure field longevity (up to 3 months), the following formulation standard is required:
Lure Position: Suspended in the center of the trap, not touching the adhesive.
Height:0.5 to 1.0 meters above the cocoa canopy .[3][8]
Reasoning: CPB mating flights occur above the canopy. Traps placed inside the canopy (lower) catch significantly fewer males.
Monitoring vs. Control
Monitoring: 1 trap per 2–5 hectares. Thresholds are established to trigger insecticide spraying.
Mass Trapping/Mating Disruption: High densities (e.g., 100+ sources/ha) are required. However, due to the high cost of the triene synthesis, mass trapping is often economically challenging compared to monitoring-guided interventions.
Troubleshooting Field Failures
If traps fail to catch despite known infestation:
Check Isomer Purity: Has the E,Z,Z isomerized to E,E,E? (Analyze lure residue).
Check BHT: Was antioxidant omitted? (Smell for rancid oxidative byproducts).
Check Height: Are traps below the canopy? (Move them up).
Part 6: References
Beevor, P. S., et al. (1986). Identification and synthesis of the sex pheromone of the cocoa pod borer moth, Conopomorpha cramerella.Journal of Chemical Ecology , 12(1), 1-23.[4]
Zhang, A., et al. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation.[7]Insects , 13(8), 668.
Amalin, D. M., et al. (2023). Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines.[3]Frontiers in Agronomy ,[3] 5.
Vanhove, W., et al. (2015). Control of the Cocoa Pod Borer Conopomorpha cramerella.[3][8]General and Applied Entomology , 43.
Technical Whitepaper: Biological Activity and Application of 4E,6E,10Z-Hexadecatrien-1-ol
The following technical guide details the biological activity, synthesis, and application of 4E,6E,10Z-Hexadecatrien-1-ol , a critical minor component of the sex pheromone of the Cocoa Pod Borer (Conopomorpha cramerella)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and application of 4E,6E,10Z-Hexadecatrien-1-ol , a critical minor component of the sex pheromone of the Cocoa Pod Borer (Conopomorpha cramerella).
Executive Summary
The Cocoa Pod Borer (CPB), Conopomorpha cramerella (Snellen), is the primary economic pest of Theobroma cacao in Southeast Asia.[1][2] Its management has shifted from broad-spectrum insecticides to semiochemical-based Integrated Pest Management (IPM). The female sex pheromone is a precise blend of hexadecatrienyl acetates and alcohols. While the acetates constitute the major fraction, the alcohol 4E,6E,10Z-Hexadecatrien-1-ol (hereafter 4E,6E,10Z-16:OH ) acts as a critical synergist. This guide analyzes its chemical profile, olfactory mechanism, synthesis, and field efficacy.[2]
Chemical Profile & Stereochemistry
The biological activity of CPB pheromones is strictly governed by geometric isomerism. 4E,6E,10Z-16:OH is an unsaturated fatty alcohol characterized by a conjugated diene system at positions 4 and 6, and an isolated cis-double bond at position 10.
Isomer Significance:
Field trials confirm that while the acetates (4E,6Z,10Z and 4E,6E,10Z) drive long-range attraction, the presence of the corresponding alcohols, specifically 4E,6E,10Z-16:OH, stabilizes the signal and enhances close-range courtship behavior. Deviations in the isomeric ratio (e.g., increasing the alcohol fraction beyond 10%) can disrupt the attractive signal.
Biological Mechanism: Olfactory Signal Transduction
The detection of 4E,6E,10Z-16:OH occurs via specialized olfactory receptor neurons (ORNs) housed in the sensilla trichodea of the male moth's antennae.
Mechanism of Action
Adsorption: The hydrophobic alcohol molecule adsorbs onto the waxy cuticle of the sensillum.
Transport: A Pheromone-Binding Protein (PBP) encapsulates the ligand, solubilizing it through the aqueous sensillar lymph.
Receptor Activation: The PBP-ligand complex docks at a specific Olfactory Receptor (OR) embedded in the dendritic membrane, likely forming a heteromeric complex with the co-receptor Orco.
Signal Transduction: Binding triggers a cation flux (Ca²⁺/Na⁺), generating an action potential sent to the antennal lobe.
Figure 1: Signal transduction pathway for CPB pheromone perception.
Chemical Synthesis Protocol
High isomeric purity (>95%) is essential for biological activity. The following route utilizes a Sonogashira coupling and Wittig olefination to establish the stereochemistry.
Synthesis Workflow
Step 1: Fragment Preparation
Fragment A: (E)-5-bromopent-4-en-1-ol (protected as THP ether).
Fragment B: 1-Hexyne (precursor for the terminal chain).
Step 2: Sonogashira Coupling
Coupling of Fragment A and Fragment B yields the enyne intermediate. This establishes the carbon skeleton while preserving the C4-C5 trans geometry.
Step 3: Stereoselective Hydrogenation
Reduction of the triple bond using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or a poisoned catalyst yields the (E,E)-diene system.
Step 4: Wittig Olefination (C10 Z-bond)
The C10 (Z)-double bond is introduced via a Wittig reaction between the aldehyde intermediate and n-hexyltriphenylphosphonium bromide under basic conditions (NaHMDS/THF) to ensure Z-selectivity.
Figure 2: Synthetic route for stereoselective production of 4E,6E,10Z-16:OH.
Experimental Protocols
Electroantennography (EAG)
This assay validates the biological activity of the synthesized isomer on male antennae.[2]
Preparation: Excise the antenna from a 2-3 day old male CPB moth.
Mounting: Cut both ends of the antenna. Mount between two glass capillary electrodes filled with Kaissling saline solution.
Stimulus: Apply 10 µl of 4E,6E,10Z-16:OH (diluted in hexane, range 0.1 ng – 10 µg) to a filter paper strip inside a Pasteur pipette.
Delivery: Deliver a 0.5s puff of air (1 L/min) through the pipette into a continuous humidified airstream flowing over the antenna.
Recording: Amplify the voltage drop (depolarization) using a high-impedance AC/DC amplifier. Compare amplitude (mV) against a solvent control (hexane) and a reference standard (full pheromone blend).
Field Efficacy Trials
Field tests determine the optimal load and blend ratio for mass trapping.
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation.[4][5] Insects, 13(8), 666. Link
Beevor, P. S., et al. (1986). Components of female sex pheromone of cocoa pod borer moth, Conopomorpha cramerella.[2] Journal of Chemical Ecology, 12(1), 1-23.[2] Link
Vanhove, W., et al. (2015). Synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth. RSC Advances, 7, 35575-35580.[6] Link
Amalin, D. M., et al. (2023). Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines. Frontiers in Agronomy, 5. Link
Topic: 4E,6E,10Z-16:OH pheromone literature review Content Type: In-depth Technical Guide The Synergist Key in Conopomorpha cramerella Management[1][2] Executive Summary The management of the Cocoa Pod Borer (Conopomorph...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4E,6E,10Z-16:OH pheromone literature review
Content Type: In-depth Technical Guide
The Synergist Key in Conopomorpha cramerella Management[1][2]
Executive Summary
The management of the Cocoa Pod Borer (Conopomorpha cramerella), the most economically devastating pest of Theobroma cacao in Southeast Asia, relies heavily on precise semiochemical monitoring.[1] While the primary attractants in the female sex pheromone blend are acetates, (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol (4E,6E,10Z-16:OH) plays a critical role as a minor synergistic component.[1]
This guide analyzes the physicochemical properties, synthesis, and field application of 4E,6E,10Z-16:OH.[1] It challenges the misconception that minor alcohol components are impurities, establishing them instead as essential for maximizing trap efficacy and species specificity in high-pressure infestation zones.[1]
Chemical Identity & Physicochemical Properties
The molecule is a conjugated trienyl alcohol.[1] Its geometric stability is lower than mono-unsaturated pheromones due to the conjugated diene system (4E,6E) adjacent to an isolated Z-alkene (10Z).[1]
Property
Data
IUPAC Name
(4E,6E,10Z)-Hexadeca-4,6,10-trien-1-ol
Common Name
C. cramerella Alcohol Component (Isomer II)
CAS Number
101373-01-7
Molecular Formula
C₁₆H₂₈O
Molecular Weight
236.39 g/mol
Physical State
Colorless oil
Solubility
Insoluble in water; soluble in hexane, dichloromethane, methanol
Stability
Sensitive to UV and oxidative degradation (requires BHT stabilization)
Structural Diagnostics (NMR/GC-MS):
¹H NMR (Characteristic): The conjugated diene system (H4, H5, H6, H7) typically exhibits signals in the 5.3–6.2 ppm region with coupling constants (J) indicative of trans,trans geometry (~15 Hz).[1] The isolated cis double bond (H10, H11) appears as a multiplet with J ≈ 11 Hz.[1]
GC-MS: Molecular ion [M]+ at m/z 236 is often weak.[1] Diagnostic fragments include [M-18]+ (loss of water) and characteristic hydrocarbon clusters reflecting the triene chain.[1]
Biological Context: The "Blend" Imperative
Research confirms that C. cramerella males exhibit a hierarchical response to pheromone components.[1] The alcohol 4E,6E,10Z-16:OH is not a standalone attractant but functions within a precise ratio.[1]
Mechanism of Action:
Field trials in Malaysia and Indonesia demonstrate that removing the alcohol components significantly reduces trap catches, particularly in older moth populations or competitive mating environments.[1] The alcohols likely function as "close-range" arrestants or recognition cues that confirm species identity, preventing cross-attraction with sympatric Gracillariidae species.[1]
The most authoritative synthesis utilizes a convergent C5 + C11 strategy .[1] This route ensures stereochemical purity of the conjugated (E,E) system and the isolated (Z) bond.
Reaction: Wittig olefination with n-hexyltriphenylphosphonium bromide.[1][2][3]
Intermediate: Formation of the (Z)-alkene linkage.[1]
Chain Extension: Conversion to (Z)-undec-5-en-1-yne (C11 fragment containing the terminal alkyne and internal Z-alkene).
Coupling (Sonogashira):
Reagents: Fragment A + Fragment B, Pd(PPh₃)₂Cl₂, CuI, Et₃N.[1]
Product: Enynol intermediate.
Mechanism:[1] The terminal alkyne of Fragment B couples with the vinyl bromide of Fragment A.[1]
Stereoselective Reduction:
Reagents: Zinc (Zn) reduction or LiAlH₄ (specific conditions required for E-alkene formation from internal alkyne).[1]
Outcome: The internal alkyne is reduced to an E-alkene, completing the (4E,6E) conjugated system while preserving the (10Z) bond.[1]
Figure 1: Convergent synthesis pathway for (4E,6E,10Z)-16:OH highlighting the modular assembly of the triene system.[1]
Field Application & Formulation
The efficacy of 4E,6E,10Z-16:OH is entirely dependent on its formulation stability.[1] The conjugated triene system is prone to polymerization and oxidation in tropical field conditions.[1]
Lure Formulation Protocol
Carrier: Red rubber septa or Polyethylene (PE) vials. PE vials (thick wall) generally provide a more constant release rate (zero-order kinetics) compared to rubber septa.[1]
Figure 2: Operational workflow for utilizing 4E,6E,10Z-16:OH containing lures in Integrated Pest Management (IPM).
References
Synthesis & Chemical Structure
Zhang, T., et al. (2017).[1][2] "Synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth Conopomorpha cramerella." RSC Advances, 7, 35575-35580.[1][3]
Field Efficacy & Blend Ratios
Vanhove, W., et al. (2015).[1] "Geometric isomers of sex pheromone components do not affect attractancy of Conopomorpha cramerella in cocoa plantations."[1][4] Journal of Chemical Ecology.
Amalin, D., et al. (2023).[1] "Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines." Frontiers in Agronomy.
Pheromone Identification
Beevor, P.S., et al. (1986).[1] "Components of female sex pheromone of cocoa pod borer moth, Conopomorpha cramerella." Journal of Chemical Ecology, 12, 1-23.[1]
An In-Depth Technical Guide to the Biosynthesis of Hexadecatrienols in Lepidoptera Abstract The intricate world of insect communication is dominated by chemical signals, with sex pheromones playing a pivotal role in repr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biosynthesis of Hexadecatrienols in Lepidoptera
Abstract
The intricate world of insect communication is dominated by chemical signals, with sex pheromones playing a pivotal role in reproductive success.[1][2] In the order Lepidoptera, a vast array of species utilizes Type I pheromones, which are fatty acid-derived molecules typically consisting of C10-C18 chains with specific functional groups and patterns of unsaturation.[2][3] Hexadecatrienols—16-carbon alcohols containing three double bonds—represent a highly specific class of these pheromones. Their biosynthesis is a testament to enzymatic precision, transforming a common metabolic precursor, palmitic acid, into a species-specific signal through a coordinated series of desaturation and reduction steps. This guide provides a comprehensive technical overview of this biosynthetic pathway, detailing the key enzymatic players, the logic behind experimental validation, and robust protocols for researchers in chemical ecology and drug development.
The Central Biosynthetic Pathway: From Saturated Precursor to Triene Alcohol
The de novo synthesis of hexadecatrienol pheromones occurs in the specialized pheromone glands (PGs) of female moths.[2][4] The entire process is a modification of the standard fatty acid biosynthetic pathway, leveraging a suite of specialized enzymes to achieve the required structural specificity.[2][3] The journey begins with the 16-carbon saturated fatty acid, palmitoyl-CoA, a ubiquitous product of fatty acid synthase (FAS).[3][5][6]
The core transformation involves two critical stages:
Sequential Desaturation: The introduction of three double bonds into the 16-carbon acyl chain at specific positions and with precise stereochemistry. This is the primary source of the pheromone's structural diversity and species specificity.
Terminal Reduction: The conversion of the activated fatty acyl precursor (a thioester, typically with Coenzyme A) into the corresponding primary alcohol (the hexadecatrienol).
Figure 1: Generalized biosynthetic pathway for a hexadecatrienol pheromone.
Key Enzymatic Machinery and Their Significance
The specificity of the final pheromone blend is almost entirely dictated by the catalytic properties of two enzyme families: the Fatty Acyl-CoA Desaturases (FADs) and the Fatty Acyl-CoA Reductases (FARs).[7][8][9]
Fatty Acyl-CoA Desaturases (FADs): Architects of Unsaturation
FADs are integral membrane enzymes that introduce double bonds into fatty acyl chains with strict regio- and stereoselectivity.[8] The production of a triene from a saturated C16 precursor requires at least two, and more commonly three, distinct desaturation steps.
The Δ11-Desaturase - A Common Initiator: In many Lepidopteran species, the first step is the introduction of a double bond at the 11th carbon position, typically producing a (Z)-11 isomer.[10] This Δ11-desaturase activity is a hallmark of moth pheromone biosynthesis and represents a key divergence from the more common Δ9-desaturases involved in general lipid metabolism.[10] The evolution of this specific desaturase subfamily is considered a critical event in the diversification of moth pheromones.[11]
Subsequent Desaturations for Diene and Triene Formation: Following the initial Δ11 desaturation, additional FADs act on the monounsaturated intermediate to create conjugated or non-conjugated double bond systems. For instance, an enzyme with Δ13-desaturase activity could act on (Z)-11-hexadecenoate to produce a (Z,Z)-11,13-hexadecadienoate. A third desaturase would then be required to introduce the final double bond. Some bifunctional desaturases have been identified that can perform multiple reactions, such as the MsexAPTQ desaturase in Manduca sexta which can produce a diene product from a monoene precursor.[12]
Causality in Experimental Design: The diversity and specificity of FADs make their genes primary targets for investigation. When a novel pheromone component is identified, researchers hypothesize the existence of desaturases capable of producing the observed double bond patterns. This hypothesis-driven approach guides the search for candidate genes within pheromone gland transcriptomes.[1]
Pheromone Gland-Specific Fatty Acyl-CoA Reductases (pgFARs): The Final Conversion
Once the correctly unsaturated hexadecatrienoyl-CoA is synthesized, it must be converted to its corresponding alcohol. This crucial reduction step is catalyzed by a Fatty Acyl-CoA Reductase.[8][13][14]
A Lepidoptera-Specific Clade: Research has revealed a unique clade of FAR genes that are specifically expressed in the pheromone gland (pgFARs).[14][15] These enzymes are distinct from FARs involved in other metabolic processes.
Substrate Specificity and Blend Modulation: While some pgFARs exhibit broad substrate specificity, reducing various C14 and C16 acyl precursors[16], others show selectivity that can fine-tune the final pheromone ratio.[14][16] For example, if the desaturase cascade produces a mixture of acyl precursors, a selective pgFAR can preferentially reduce one precursor over another, thereby altering the final ratio of alcohol components in the emitted blend.[7][15] This enzymatic interplay demonstrates a sophisticated mechanism for controlling the precise composition of the chemical signal.
Trustworthiness through Self-Validation: The identification of a pgFAR is not complete upon gene discovery. The definitive proof of function comes from heterologous expression, where the candidate gene is expressed in a system devoid of similar enzymes (like yeast or certain insect cell lines).[1][13] The demonstration that this expressed enzyme can convert a specific, externally supplied fatty acyl precursor into the expected alcohol provides direct, validated evidence of its function.[13]
Methodologies for Elucidating the Biosynthetic Pathway
A multi-faceted approach is required to dissect the biosynthesis of hexadecatrienols. This typically involves a combination of transcriptomics, molecular biology, and analytical chemistry.
Experimental Workflow: From Gene Discovery to Functional Validation
Figure 2: Standard workflow for functional characterization of a pheromone biosynthetic enzyme.
Detailed Protocol: Functional Characterization of a Candidate Desaturase in Saccharomyces cerevisiae
This protocol describes a self-validating system for confirming the function of a putative FAD gene identified from a pheromone gland transcriptome.
Objective: To determine if a candidate gene encodes a desaturase with the predicted activity (e.g., Δ11-desaturation of palmitic acid).
Pillar of Trustworthiness: The protocol's validity rests on comparing the results from yeast expressing the candidate gene against a negative control (yeast with an empty vector). The appearance of a novel unsaturated fatty acid only in the experimental group directly implicates the expressed enzyme.
Methodology:
Vector Construction & Yeast Transformation:
Amplify the full-length open reading frame (ORF) of the candidate desaturase from pheromone gland cDNA.
Clone the ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
Transform the expression construct into a suitable S. cerevisiae strain.
As a negative control, transform a separate batch of yeast with the empty pYES2 vector.
Yeast Culture and Gene Expression Induction:
Grow both experimental and control yeast cultures in a selective medium lacking uracil and containing raffinose (a non-repressing sugar).
Induce expression by pelleting the cells and resuspending them in a medium containing galactose.
Substrate Feeding:
To the induced cultures, add the putative fatty acid precursor (e.g., palmitic acid) to a final concentration of 0.5 mM.
Causality: The choice of precursor is critical. To test for Δ11-desaturase activity, the saturated C16 precursor must be supplied. If testing for a subsequent desaturation, the monounsaturated intermediate (e.g., Z11-16:Acid) would be used.[17]
Incubate the cultures for an additional 24-48 hours to allow for substrate uptake and conversion.
Lipid Extraction and Derivatization:
Harvest the yeast cells by centrifugation.
Perform total lipid extraction using a standard chloroform:methanol solvent system.
Saponify the lipids using methanolic NaOH to release the fatty acids.
Convert the fatty acids to fatty acid methyl esters (FAMEs) by heating with a reagent like boron trifluoride-methanol. This derivatization is essential to make the fatty acids volatile for gas chromatography.
GC-MS Analysis:
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
Compare the chromatograms of the experimental and control samples. The presence of a new peak in the experimental sample corresponding to the mass of the expected product (e.g., methyl (Z)-11-hexadecenoate) confirms the desaturase activity.
To determine the double bond position, the FAMEs can be further derivatized using dimethyl disulfide (DMDS), which creates a characteristic fragmentation pattern in the mass spectrometer that reveals the original location of the double bond.
Quantitative Data & Enzyme Specificity
The precise nature of the pheromone blend is a quantitative trait. The substrate specificities of the involved enzymes are therefore critical.
Table 1: Representative Desaturase Specificities in Lepidoptera
(Note: This table is illustrative, based on characterized enzymes from various species that contribute to C16 pheromone components.)
The biosynthesis of hexadecatrienols in Lepidoptera is a highly regulated and specific metabolic pathway, representing a classic example of how common metabolic building blocks can be transformed into potent, species-specific signaling molecules.[2][3] The functional diversity of fatty acyl desaturases and the modulatory role of pheromone gland-specific fatty acyl reductases are the cornerstones of this process.[7][8][15]
For researchers and drug development professionals, understanding this pathway offers significant opportunities. The enzymes involved, particularly the desaturases and pgFARs, represent ideal targets for developing species-specific pest control agents that disrupt pheromone communication.[1][19] Furthermore, the elucidation of these pathways paves the way for the biotechnological production of moth pheromones in heterologous systems like engineered yeast or plants, offering a sustainable and cost-effective alternative to chemical synthesis for use in integrated pest management strategies.[19][8][9][16] Future research will likely focus on the regulatory networks that control the expression of these biosynthetic genes and the structural biology of the enzymes themselves to better understand the basis of their remarkable specificity.
References
Moto, K., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. PNAS. [Link]
Matsumoto, S. (2010). Molecular Mechanisms Underlying Sex Pheromone Production in Moths. Bioscience, Biotechnology, and Biochemistry. [Link]
Ding, B-J., et al. (2022). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. Biotechnology for Biofuels and Bioproducts. [Link]
Koutroumpa, F. A., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports. [Link]
Zhao, C., et al. (2000). Sex pheromone biosynthesis in Ostrinia zaguliaevi, a congener of the European corn borer moth O. nubilalis. Insect Biochemistry and Molecular Biology. [Link]
Niehuis, O., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife. [Link]
Liu, W., et al. (2004). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. Insect Biochemistry and Molecular Biology. [Link]
Lassance, J-M., et al. (2013). Multi-Functional Desaturases in Two Spodoptera Moths with Δ11 and Δ12 Desaturation Activities. PLoS ONE. [Link]
Liénard, M. A., et al. (2010). Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution. Communicative & Integrative Biology. [Link]
Zhang, D-D., et al. (2022). Fatty acid synthases and desaturases are essential for the biosynthesis of α-linolenic acid and metamorphosis in a major mulberry pest, Glyphodes pyloalis walker (Lepidoptera: Pyralidae). Pest Management Science. [Link]
Ding, B-J., et al. (2022). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. Biotechnology for Biofuels and Bioproducts. [Link]
Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Journal of Industrial Microbiology & Biotechnology. [Link]
Li, K., et al. (2021). Transcriptome analysis identifies candidate genes in the biosynthetic pathway of sex pheromones from a zygaenid moth, Achelura yunnanensis (Lepidoptera: Zygaenidae). PeerJ. [Link]
Dam, M. I. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]
Hnizda, A., et al. (2022). A single amino acid residue modulates the outcome of the fatty acid desaturation reaction. Journal of Lipid Research. [Link]
Xia, Y., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology. [Link]
Matsumoto, S. (2010). Molecular mechanisms underlying sex pheromone production in moths. Bioscience, Biotechnology, and Biochemistry. [Link]
Hagström, Å. K. (2013). Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids. Lund University Research Portal. [Link]
Witthohn, K., & Naumann, C. M. (1987). Cyanogenesis in the Zygaenidae (Lepidoptera): a review of the state of the art. ResearchGate. [Link]
Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology. [Link]
Hardee, D. D., et al. (1991). Effects of pheromone components and their degradation products on the response of Heliothis spp. to traps. Journal of Chemical Ecology. [Link]
Jurenka, R. A., et al. (1994). The effects of topical application of various fatty acids on pheromone and glandular lipid biosynthesis in the moth Heliothis virescens. Insect Biochemistry and Molecular Biology. [Link]
Wang, H-L., et al. (2021). Evolution of the Sex Pheromone Communication System in Ostrinia Moths. Insects. [Link]
Zhang, S., et al. (2020). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. International Journal of Molecular Sciences. [Link]
Wanner, K. W., et al. (2010). Sex Pheromone Receptor Specificity in the European Corn Borer Moth, Ostrinia nubilalis. PLoS ONE. [Link]
Jurenka, R. A. (2017). Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella. Journal of Chemical Ecology. [Link]
Moto, K., et al. (2007). Functional characterization of a desaturase from the tobacco hornworm moth (Manduca sexta) with bifunctional Z11. Insect Biochemistry and Molecular Biology. [Link]
Jaganath, B., et al. (2022). Structural and Functional Characterization of European Corn Borer, Ostrinia nubilalis, Pheromone Binding Protein 3. Journal of Agricultural and Food Chemistry. [Link]
Cheng, Y., et al. (2024). Pheromone-Mediated Social Organization and Pest Management of the Red Imported Fire Ant, Solenopsis invicta: A Review. Insects. [Link]
Dam, M. I. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Publications. [Link]
Probert, A. F., et al. (2023). to legs than meets the eye: Presence and function of pheromone compounds on heliothine moth legs. Ecology and Evolution. [Link]
Chen, Z-X., et al. (2021). Transcriptome Analysis of Ostrinia furnacalis Female Pheromone Gland: Esters Biosynthesis and Requirement for Mating Success. Frontiers in Physiology. [Link]
Nahrstedt, A., & Davis, R. H. (1986). Biosynthesis of Cyanogenic Glycosides in Butterflies and Moths: Incorporation of Valine and Isoleucine into Linamarin and Lotaustralin by Zygaena and Heliconius Species (Lepidoptera). ResearchGate. [Link]
Wang, H-L., et al. (2022). Sex pheromone biosynthesis in the Oriental fruit moth Grapholita molesta involves Δ8 desaturation. USC Research Bank. [Link]
Roelofs, W. L., et al. (2002). Evolution of moth sex pheromones via ancestral genes. PNAS. [Link]
Zhang, D-D., et al. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences. [Link]
Wang, G., et al. (2014). Specificity of the receptor for the major sex pheromone component in Heliothis virescens. Journal of Insect Physiology. [Link]
Stephenson, M. J., et al. (2019). Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana. Plant Biotechnology Journal. [Link]
Jurenka, R. A. (2004). The fate of topically applied fatty acids in the sex pheromone gland of the moth Heliothis virescens. Archives of Insect Biochemistry and Physiology. [Link]
Hao, G., et al. (2002). Gene characterized for membrane desaturase that produces (E)-11 isomers of mono- and diunsaturated fatty acids. PNAS. [Link]
Heath, J. J., et al. (2014). The Role of Heliothine Hairpencil Compounds in Female Heliothis virescens (Lepidoptera: Noctuidae) Behavior and Mate Acceptance. ResearchGate. [Link]
Liu, W., et al. (2002). Characterization of Z/E11- and Z9-desaturases from the obliquebanded leafroller moth, Choristoneura rosaceana. Insect Biochemistry and Molecular Biology. [Link]
Foster, S. P., & Anderson, K. G. (2020). Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens. Insect Biochemistry and Molecular Biology. [Link]
Krieger, J., et al. (2004). Genes encoding candidate pheromone receptors in a moth (Heliothis virescens). PNAS. [Link]
Application Note: Stereoselective Synthesis of (4E,6E,10Z)-Hexadecatrien-1-ol
Executive Summary This application note details a robust, convergent protocol for the stereoselective synthesis of (4E,6E,10Z)-hexadecatrien-1-ol , a primary component of the sex pheromone of the Cocoa Pod Borer (Conopom...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, convergent protocol for the stereoselective synthesis of (4E,6E,10Z)-hexadecatrien-1-ol , a primary component of the sex pheromone of the Cocoa Pod Borer (Conopomorpha cramerella). This pest causes significant economic loss in Southeast Asian cocoa production. The synthetic challenge lies in establishing the specific stereochemistry of the conjugated diene system (4E, 6E) while maintaining the integrity of the isolated Z-alkene at position 10.
This guide utilizes a C10 + C4 + C2 convergent strategy, employing a Horner-Wadsworth-Emmons (HWE) reaction to construct the diene and a Malonic Ester Synthesis for chain extension. This route ensures high stereochemical purity and reproducibility suitable for scale-up in research and development settings.
Strategic Overview & Retrosynthesis
The synthesis is designed to minimize isomerization and maximize stereocontrol. The molecule is disconnected into three key phases:
Phase I (The Tail): Construction of the (Z)-alkene tail using Lindlar reduction.
Phase II (The Core): Formation of the conjugated (E,E)-diene via HWE olefination.
Phase III (The Head): Saturated chain extension to position the functional group correctly.
Retrosynthetic Analysis (DOT Diagram)
Experimental Protocols
Phase I: Synthesis of (Z)-4-Decenal (The Tail)
This fragment establishes the isolated Z-alkene. We utilize the ring-opening of THF by an alkyne anion to efficiently generate the C10 skeleton with the correct functional handles.
Cool a solution of 1-hexyne (1.0 eq) in dry THF/HMPA under Argon to -78°C.
Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.
Critical Step: The reaction is heated to reflux for 12 hours. The THF acts as the electrophile in the presence of HMPA, ring-opening to form 4-decyn-1-ol .
Quench with NH₄Cl, extract with ether, and purify via vacuum distillation.
Stereoselective Reduction (Lindlar):
Dissolve 4-decyn-1-ol in Hexane/Ethanol (9:1) containing Lindlar catalyst (5% Pd/CaCO₃ + Pb) and Quinoline (synthetic poison to prevent over-reduction).
Stir under H₂ atmosphere (balloon pressure) until H₂ uptake ceases (monitor via GC to prevent over-reduction to alkane).
Filter through Celite and concentrate to yield (Z)-4-decen-1-ol .
Oxidation:
Suspend PCC (1.5 eq) and Celite in dry CH₂Cl₂ at 0°C.
Add (Z)-4-decen-1-ol dissolved in CH₂Cl₂. Stir for 2 hours at room temperature.
Filter through a silica pad (flash filtration) to remove chromium salts.
Evaporate solvent to obtain (Z)-4-decenal . Use immediately to prevent oxidation.
Phase II: Construction of the (E,E)-Diene (HWE Reaction)
The Horner-Wadsworth-Emmons (HWE) reaction is selected over the Wittig reaction to ensure high E-selectivity for the conjugated diene system.
Reagents: Triethyl 4-phosphonocrotonate, Lithium Diisopropylamide (LDA) or NaH, THF.
Step-by-Step Protocol:
Ylide Generation:
To a suspension of NaH (1.2 eq, 60% dispersion) in dry THF at 0°C, add triethyl 4-phosphonocrotonate (1.2 eq) dropwise.
Stir for 30 minutes until H₂ evolution ceases and a clear solution forms.
Olefination:
Cool the phosphonate anion solution to -78°C.
Add (Z)-4-decenal (from Phase I) dissolved in THF dropwise over 20 minutes.
Allow the mixture to warm slowly to 0°C over 2 hours.
Mechanistic Note: The low temperature favors the formation of the trans (E) intermediate.
Work-up:
Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
Purify via column chromatography (SiO₂, Hexane:EtOAc 95:5).
Product:Ethyl (2E,4E,8Z)-tetradecatrienoate .
Reduction to Alcohol:
Dissolve the ester in dry CH₂Cl₂ at -78°C.
Add DIBAL-H (2.2 eq) dropwise. Stir for 1 hour.
Quench with Rochelle's salt (Potassium sodium tartrate) to break the aluminum emulsion.
The current intermediate has 14 carbons. The target requires 16 carbons with the diene shifted to the 4,6 position. A 2-carbon extension via malonate alkylation achieves this while preserving stereochemistry.
4E, 6E Signals: Distinct multiplets at δ 5.6–6.2 ppm. Look for large coupling constants (J ≈ 15 Hz) indicative of trans geometry.
Bis-allylic Protons: Check for absence of signals around δ 2.8 ppm (which would indicate skipped dienes were conjugated incorrectly). The 10Z and 6E are separated by saturated carbons (C8, C9), so signals should be at standard allylic positions (δ 2.0-2.2).
Gas Chromatography (GC):
Use a polar capillary column (e.g., DB-Wax or HP-88) to resolve geometric isomers.
The (4E,6E,10Z) isomer should be the major peak (>95%).
Workflow Diagram
References
Beevor, P. S., et al. (1986). "Isolation and identification of the sex pheromone of the cocoa pod borer, Conopomorpha cramerella." Journal of Chemical Ecology, 12(3), 729-751.
Mori, K. (1992). "The Synthesis of Insect Pheromones, 1979–1989." Total Synthesis of Natural Products, Vol 9.
Vang, L. V., et al. (2013). "Sex Pheromone of the Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesian Plantation." Journal of Chemical Ecology, 39, 100-107.
Zhang, A., et al. (2012). "Synthesis of the sex pheromone of the cocoa pod borer." Chinese Chemical Letters.
Application
Application Note: High-Resolution GC-MS Profiling of Hexadecatrienol Pheromones
Executive Summary Hexadecatrienols (C16H30O) are potent Type I lepidopteran sex pheromones characterized by a 16-carbon chain with three double bonds (e.g., 10E,12E,14E-hexadecatrien-1-ol). Their analysis is complicated...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Hexadecatrienols (C16H30O) are potent Type I lepidopteran sex pheromones characterized by a 16-carbon chain with three double bonds (e.g., 10E,12E,14E-hexadecatrien-1-ol). Their analysis is complicated by two factors: geometric isomerism (E/Z configurations) and chemical instability (susceptibility to oxidation and polymerization due to conjugation).
This protocol details a robust GC-MS workflow for the identification and quantification of these semiochemicals.[1][2][3] Unlike standard fatty alcohol analysis, this method integrates cryogenic gland extraction , differential derivatization (Acetylation vs. DMDS), and polar-phase separation to ensure structural fidelity.
Scientific Mechanism & Rationale
The Analytical Challenge
Volatility vs. Tailing: Free fatty alcohols exhibit hydrogen bonding with silanol groups in GC liners and columns, leading to peak tailing. Solution: Hydroxyl derivatization (Acetylation or Silylation).
Isomer Resolution: The biological activity of pheromones is strictly stereo-dependent. A (10E,12E,14E) isomer may be an attractant, while the (10E,12Z,14E) isomer could be an inhibitor. Solution: High-polarity Polyethylene Glycol (PEG) columns provide superior separation of geometric isomers compared to non-polar siloxanes.
Double Bond Localization: Standard Electron Impact (EI) ionization causes double bond migration, making position assignment impossible. Solution: Dimethyl Disulfide (DMDS) derivatization "locks" the double bonds by adding across the unsaturation, yielding diagnostic fragment ions.[4][5]
Workflow Logic
The following diagram illustrates the decision matrix for sample processing:
Figure 1: Analytical workflow for hexadecatrienol characterization. Note the bifurcation based on analytical goals.
Converts alcohols to acetates, improving peak shape on polar columns.
Add 2 µL of Acetic Anhydride and 2 µL of Pyridine to the extract.
Incubate at Room Temperature for 1 hour.
Evaporate reagents under Nitrogen.
Reconstitute in 10 µL Hexane.
Protocol B: DMDS Derivatization (For Double Bond Location)
Standard DMDS protocols fail for polyenes due to cyclization. This modified "mild" protocol favors mono-adduct formation.
Dissolve dry extract in 50 µL Hexane.
Add 50 µL DMDS and 10 µL Iodine solution (60 mg/mL in diethyl ether).
Incubate at 40°C for 4 hours. (Note: Conjugated systems require longer times/heat than monoenes).
Quench with 50 µL saturated Sodium Thiosulfate (Na2S2O3) to remove iodine.
Extract the organic phase (top layer) and dry over anhydrous Na2SO4.
GC-MS Method Parameters
To achieve separation of E/Z isomers, a high-polarity column is mandatory.
Table 1: Instrument Configuration
Parameter
Setting (Isomer Separation)
Setting (DMDS Adducts)
Column
DB-Wax / HP-INNOWax (30m x 0.25mm x 0.25µm)
DB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas
Helium @ 1.2 mL/min (Constant Flow)
Helium @ 1.0 mL/min
Inlet
Splitless (1 min purge), 250°C
Splitless, 280°C
Oven Program
60°C (1 min) → 20°C/min to 150°C → 2°C/min to 240°C (Hold 10 min)
80°C (1 min) → 15°C/min to 300°C (Hold 15 min)
Transfer Line
250°C
300°C
Ion Source
EI (70 eV), 230°C
EI (70 eV), 230°C
Scan Range
40–400 m/z
60–600 m/z (Adducts are heavy)
Why the slow ramp? The 2°C/min ramp between 150°C and 240°C is critical. E/Z isomers of conjugated trienes often elute within seconds of each other. A fast ramp will co-elute them.
Data Analysis & Interpretation
Identification via Retention Indices (RI)
Calculate Kovats Retention Indices using the alkane ladder.
Trend: On Wax columns, retention time typically increases in the order of: Z,Z,Z < Z,E,Z < E,E,E.
Validation: Compare experimental RI with literature values (e.g., Pherobase). A match within ±5 RI units is required for confirmation.
Mass Spectral Interpretation (DMDS Adducts)
For a hexadecatrienol (C16), the DMDS reaction adds -S-CH3 groups across the double bonds.
Conjugated Trienes: Often form cyclic thianes or complex mixtures. However, look for the molecular ion (M+) of the fully derivatized species or partial adducts.
Diagnostic Ions: Cleavage occurs between the carbons bearing the sulfur groups.
Example:
If the double bond is at C10 , the DMDS adduct will cleave between C10 and C11.
Fragment A (Hydrocarbon end): CH3-(CH2)4-CH(SMe)+
Fragment B (Alcohol end): +CH(SMe)-(CH2)8-OAc
Note: For conjugated trienes (e.g., 10,12,14), the mass spectrum is complex. It is often more effective to use MTAD (4-methyl-1,2,4-triazoline-3,5-dione) derivatization, which forms Diels-Alder adducts with conjugated dienes, showing a distinct M+ and loss of the triazoline ring.
References
Liao, S., Sherman, G., & Huang, Y. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(3), e9228. Link
Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer.
El-Sayed, A. M. (2023).[2] The Pherobase: Database of Pheromones and Semiochemicals. Link
Buser, H. R., et al. (1983).[5] Determination of double bond position in mono-unsaturated fatty acid methyl esters by mass spectrometry of dimethyl disulfide derivatives. Analytical Chemistry, 55, 818-822. (The classic DMDS protocol source).
Yamakawa, R., et al. (2012). (10E,12Z)-Hexadecadien-1-ol and (10E,12E)-hexadecadien-1-ol: Sex pheromone components of the geometric moth Idaea aversata. Journal of Chemical Ecology. (Relevant for C16 polyene handling).
Application Notes and Protocols for the Formulation of Slow-Release Pheromone Dispensers for the Cocoa Pod Borer (Conopomorpha cramerella)
Introduction: A Strategic Approach to a Persistent Threat The Cocoa Pod Borer (CPB), Conopomorpha cramerella, stands as a formidable pest in cocoa-producing regions of Southeast Asia, capable of inflicting annual losses...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to a Persistent Threat
The Cocoa Pod Borer (CPB), Conopomorpha cramerella, stands as a formidable pest in cocoa-producing regions of Southeast Asia, capable of inflicting annual losses exceeding 50% if left unmanaged[1]. Traditional reliance on chemical insecticides is often costly and raises significant health and environmental concerns[1]. As part of a robust Integrated Pest Management (IPM) strategy, pheromone-based monitoring and control have emerged as a highly effective and environmentally benign alternative[1][2][3]. The success of such strategies is fundamentally reliant on the efficacy of the pheromone dispenser, which must release the synthetic attractant at a consistent and controlled rate over an extended period.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, quality control, and field application of slow-release pheromone dispensers specifically designed for the monitoring and management of the Cocoa Pod Borer. We will delve into the scientific principles underpinning the selection of dispenser materials and formulation techniques, offering detailed, field-proven protocols.
Pheromone Selection: The Chemical Language of the Cocoa Pod Borer
The female-produced sex pheromone of C. cramerella is a multi-component blend that has been identified and proven effective in attracting male moths. The primary components are (E,Z,Z)- and (E,E,Z)-4,6,10-hexadecatrienyl acetates and their corresponding alcohols[4][5]. A commonly used and effective ratio for these components in synthetic lures is approximately 40:60:4:6, respectively[4][5]. The use of a precise blend is critical, as deviations can significantly impact the attractiveness of the lure. It is also common practice to include an antioxidant such as 2,6-di-tert-butyl-4-methylphenol (BHT) in the formulation to prevent the degradation of the unsaturated pheromone components.
Dispenser Matrix Selection: The Foundation of Controlled Release
The choice of dispenser matrix is a critical determinant of the pheromone release kinetics and the operational lifespan of the lure in the field. Pheromones are volatile compounds that can degrade rapidly in the environment, necessitating a dispenser that offers protection and ensures a continuous emission[6][7]. For the Cocoa Pod Borer, several types of passive dispensers have been successfully employed, each with distinct characteristics.
Polyethylene Vials: These are a widely used and effective dispenser type for C. cramerella pheromones. Polyethylene is a favored material due to its chemical inertness, adequate affinity for the pheromone compounds, and its semi-permeable nature which allows for a slow, controlled release of the volatile molecules. The release of pheromones from polyethylene vials typically follows first-order kinetics[4][5].
Rubber Septa: Rubber septa offer a simple and cost-effective matrix for passive pheromone release. The pheromone is absorbed into the polymer and then gradually desorbs into the atmosphere[8]. They are particularly useful for smaller-scale applications and research trials.
Wax Matrix Dispensers: These dispensers involve the incorporation of the pheromone into a solid wax blend. The pheromone is released as it volatilizes from the surface of the wax block. Wax matrices can be formulated to provide a relatively stable release over a prolonged period and are biodegradable.
The selection of the dispenser type should be guided by the specific application (monitoring vs. mating disruption), the desired field longevity, and cost considerations.
Comparative Performance of Dispenser Formulations for C. cramerella
The following table summarizes the typical performance characteristics of different dispenser formulations for the Cocoa Pod Borer pheromone. It is important to note that these values are representative and can be influenced by environmental factors such as temperature and airflow.
In a fume hood, accurately weigh the desired amount of the pheromone blend and BHT. A common practice is to add BHT at 1% of the pheromone weight.
Dissolve the pheromone and BHT in a precise volume of hexane to achieve the target concentration. For example, to prepare a solution for loading 100 µg per vial, you could dissolve 10 mg of the pheromone blend in 10 mL of hexane to get a 1 mg/mL solution.
Gently vortex the solution to ensure it is homogenous.
Loading the Vials:
Using forceps, place the open polyethylene vials in a rack.
With a micropipette, carefully dispense the desired volume of the pheromone solution into each vial. For a 100 µg dose from a 1 mg/mL solution, you would add 100 µl.
Cap the vials immediately after adding the solution.
Solvent Evaporation and Pheromone Impregnation:
Allow the capped vials to stand at room temperature for at least 24-48 hours. During this time, the hexane will permeate through the polyethylene, leaving the pheromone and BHT impregnated in the polymer matrix.
Conditioning and Storage:
After the impregnation period, the dispensers are ready for use.
For long-term storage, place the sealed vials in airtight bags, preferably with an oxygen scavenger, and store in a freezer at -20°C.
Protocol 2: Formulation of Rubber Septa Dispensers
This protocol outlines the procedure for impregnating rubber septa with the C. cramerella pheromone.
Materials:
Synthetic C. cramerella pheromone blend.
BHT.
High-purity hexane.
Red natural rubber septa.
Micropipette and sterile tips.
Glass vials with caps.
Forceps.
Fume hood.
Procedure:
Preparation of Loading Solution:
Prepare the pheromone solution with BHT in hexane as described in Protocol 1.
Septa Preparation:
Using forceps, place individual rubber septa into clean glass vials.
Loading the Septa:
Carefully apply the desired volume of the pheromone solution directly onto the surface of each septum using a micropipette.
Solvent Evaporation:
Allow the solvent to evaporate completely in a fume hood for at least 2-4 hours, or until the septa are dry to the touch[8]. The pheromone will be absorbed into the rubber matrix.
Conditioning:
Cap the vials and allow the septa to equilibrate for 24 hours at room temperature[8]. This step ensures a more uniform distribution of the pheromone within the septum, leading to a more consistent release rate.
Storage:
Store the conditioned septa in sealed containers in a freezer.
Diagram: Experimental Workflow for Dispenser Formulation
Caption: Workflow for the formulation and quality control of slow-release pheromone dispensers.
Quality Control and Validation
A robust quality control process is essential to ensure the reliability and effectiveness of the formulated dispensers. The primary quality control parameter is the pheromone release rate.
Analytical Protocol: Quantifying Pheromone Release Rate by Gas Chromatography (GC)
This protocol provides a standard method for quantifying the amount of pheromone released from a dispenser over time.
Objective: To determine the daily release rate of the C. cramerella pheromone blend from formulated dispensers.
Materials:
Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
Appropriate GC column (e.g., DB-5ms, HP-INNOWax).
Glass aeration chambers.
Source of purified, controlled-flow air.
Adsorbent material (e.g., activated charcoal, Porapak Q).
High-purity solvents for extraction (e.g., dichloromethane, hexane).
Volumetric flasks and syringes.
Formulated pheromone dispensers.
Procedure:
System Setup:
Place a single, pre-weighed dispenser in a glass aeration chamber.
Pass a controlled stream of purified air (e.g., 100 mL/min) over the dispenser.
Trap the volatilized pheromone from the exiting air stream onto an adsorbent material held in a glass tube[8].
Sample Collection:
Collect samples over a defined period (e.g., 24 hours) at a constant temperature that mimics field conditions (e.g., 25°C)[8].
Extraction:
Elute the trapped pheromone from the adsorbent using a precise volume of a suitable solvent (e.g., 1 mL of dichloromethane)[8].
GC Analysis:
Injection: Inject a 1 µL aliquot of the extract into the GC.
GC Conditions (Example):
Injector Temperature: 250°C
Oven Program: 100°C for 1 min, then ramp at 10°C/min to 280°C, hold for 10 min.
Detector Temperature: 280°C
Carrier Gas: Helium or Nitrogen.
Quantification: Create a calibration curve using standards of known concentrations of the pheromone blend. Calculate the amount of each pheromone component in the sample based on the peak areas and the calibration curve.
Release Rate Calculation:
Divide the total amount of pheromone collected by the sampling duration to determine the release rate (e.g., in µ g/day ).
Diagram: Mechanism of Slow Release from a Polyethylene Vial
Caption: Pheromone molecules slowly diffuse through and volatilize from the polymer matrix.
Field Application Protocol
The efficacy of pheromone dispensers is highly dependent on their correct deployment in the field.
Materials:
Formulated and quality-controlled pheromone dispensers.
Delta traps with sticky liners.
Stakes or wires for trap suspension.
Latex or nitrile gloves.
Procedure:
Handling Precautions:
Always wear gloves when handling pheromone dispensers to avoid contamination.
Trap Assembly and Lure Placement:
Assemble the Delta traps according to the manufacturer's instructions.
Place a single pheromone dispenser inside the trap, typically on the sticky liner or suspended from the top.
Trap Placement:
In cocoa plantations, traps should be hung on branches at a height of approximately 1.5 to 2 meters from the ground.
Ensure a minimum distance of 20-40 meters between traps to avoid interference.
Data Collection for Monitoring:
Check traps weekly.
Count and record the number of male C. cramerella moths captured.
Replace sticky liners as needed.
Replace the pheromone dispenser according to its determined field longevity.
Conclusion
The formulation of effective slow-release pheromone dispensers is a cornerstone of modern, sustainable pest management strategies for the Cocoa Pod Borer. By carefully selecting dispenser materials, optimizing formulation protocols, and implementing rigorous quality control measures, researchers and pest management professionals can develop reliable tools for monitoring and controlling this devastating pest. The protocols and guidelines presented here provide a robust framework for the development and application of these critical IPM components, contributing to the economic and environmental sustainability of cocoa production.
References
Zhang, A., Kuang, L. F., Maisin, N., Karumuru, B., Hall, D. R., Virdiana, I., Lambert, S., Purung, H. B., Wang, S., & Hebbar, P. (2008). Activity evaluation of cocoa pod borer sex pheromone in cacao fields. Journal of Economic Entomology, 101(3), 719–724. [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. Insects, 13(7), 663. [Link]
CABI. (2020). Conopomorpha cramerella (cocoa pod borer). In: Invasive Species Compendium. Wallingford, UK: CAB International.
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. ResearchOnline@JCU. [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. MDPI. [Link]
Anfora, G., et al. (2024). The Dynamics of Pheromone Release in Two Passive Dispensers Commonly Used for Mating Disruption in the Control of Lobesia botrana and Eupoecilia ambiguella in Vineyards. MDPI. [Link]
Niogret, J., et al. (2021). Development of a Kairomone-Based Attractant as a Monitoring Tool for the Cocoa Pod Borer, Conopomorpha cramerella (Snellen) (Lepidoptera: Gracillariidae). MDPI. [Link]
Hodges, R. J., et al. (2003). Optimising pheromone lures and trapping methodology for Prostephanus truncatus (Horn) (Coleoptera: Bostrichidae). Journal of Stored Products Research, 39(4), 335-347. [Link]
Beevor, P. S., et al. (1986). Components of female sex pheromone of cocoa pod borer moth, Conopomorpha cramerella. Journal of Chemical Ecology, 12(1), 1-23. [Link]
James, D. G., & Bartelt, R. J. (2011). Longevity of pheromone and co-attractant lures used in attract-and-kill stations for control of Carpophilus spp. Request PDF. [Link]
Tavares, J., et al. (2023). Dispensers for pheromonal pest control. Journal of Environmental Management, 325, 116590. [Link]
Anbhule, P. V., et al. (2020). Stereoselective Synthesis of (4E,6Z)-Hexadecadien-1-ol, (4E,6Z)-Hexadecadienyl Acetate and (4E,6Z)-Hexadecadienal, the Pheromone Components of the Persimmon Fruit Moth, Stathmopoda masinissa. Chemical Science Review and Letters, 9(35), 746-772. [Link]
Wakgari, M., & Haji, J. (2021). Evaluation of commercial trap types and lures on the population dynamics of Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) and its effects on non-targets insects. Cogent Food & Agriculture, 7(1), 1930141. [Link]
Atterholt, C. A., et al. (1999). Modeling of pheromone release from a solid matrix dispenser for integrated pest management. Journal of Agricultural and Food Chemistry, 47(12), 5171-5177. [Link]
Binyameen, M., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 102488. [Link]
Suterra. (n.d.). Commercial Pest Control from Pheromone Leader Suterra. Suterra. [Link]
Hossain, M. S., et al. (2014). method development and validation for estimation of commercially produced sex pheromones in lure. International Journal of Pharmacy and Pharmaceutical Sciences, 6(11), 319-323. [Link]
Singh, V., et al. (1991). A simple synthesis of (4E, 6E, 11Z)-4, 6, 11-hexadecatrienyl acetate and (4E, 6E, 11Z)-4, 6, 11-hexadecatrienal, the pheromone components of the eri-silkworm, Samia cynthia ricini. Journal of Chemical Sciences, 103(1), 57-61. [Link]
Silva, J., & Frescata, C. (2014). Development of an innovative monitoring pheromone dispenser. IOBC-WPRS Bulletin, 99, 149-151. [Link]
International Pheromone Systems. (2021). Product Catalogue. [Link]
Zhang, Z., et al. (2017). A concise and efficient synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth Conopomorpha cramerella. RSC Advances, 7(57), 35835-35840. [Link]
Biobest Group. (2023). Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. Biobest Group. [Link]
Ding, W., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involves a Chain Shortening Step by a Novel Acyl-CoA Oxidase. Journal of Chemical Ecology, 47(4), 356-369. [Link]
Jalal, F., et al. (2016). ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Farmacia, 64(5), 753-757. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Portal.Current Ticket: Optimization of Isomeric Purity in C16 Trienols.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Synthesizing hexadecatrienols (often Lepidoptera pheromones) requires rigorous stereocontrol. A 95% purity per double bond results in only ~85% isomeric purity for a triene (
). To achieve >98% purity, you must move beyond standard protocols. This guide targets the three critical failure points: Stereoselective Coupling , Catalyst Poisoning , and Argentation Chromatography .
Module 1: Synthesis Strategy (The Prevention Phase)
Q: My Wittig reactions are stalling at 85:15 Z/E ratios. How do I lock in >98% stereoselectivity?
A: For Z-selective trienes, the standard Wittig reaction is often insufficient due to "stereochemical drift" caused by unstabilized ylides equilibrating. You must switch to Alkyne Hydrogenation or optimize the Schlosser Modification for E-isomers.[1]
Protocol 1: The "Salt-Free" Wittig (For Z-Isomers)
If you must use Wittig, lithium salts are your enemy. They stabilize the threo-betaine intermediate, leading to E-contamination.
Base Selection: Use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu). Avoid Butyl Lithium (BuLi) unless you can rigorously remove LiBr salts.
Temperature: Conduct ylide formation at 0°C, but cool to -78°C for the aldehyde addition.
Solvent: Use THF/HMPA (or DMPU) to solvate cations and prevent "salt effects" that scramble geometry.
Protocol 2: The Schlosser Modification (For E-Isomers)
To force E-selectivity in non-stabilized ylides:
Generate Ylide:
- + in ether at -78°C.
Add Aldehyde: Forms the betaine.
Add 2nd Base: Add another equivalent of PhLi to deprotonate the betaine (
-lithiobetaine).
Equilibrate: Allow warming to -30°C. Steric hindrance forces the intermediate into the trans configuration.[1]
Quench: Add
then to eliminate .
Q: I am using Lindlar catalyst for a Z-alkene unit, but I see over-reduction to alkanes. Why?
A: Commercial Lindlar catalysts vary wildly in activity. The "poisoning" (lead/quinoline) prevents the adsorption of the alkene (which is less reactive than the alkyne) back onto the palladium surface.[1] If over-reduction occurs, your catalyst is "under-poisoned."
Critical Insight: For hexadecatrienols, consider P-2 Nickel (Nickel Boride) as an alternative.[2] It often shows higher Z-selectivity (>99%) than standard Lindlar systems for conjugated systems [1].
Module 2: Purification (The "Silver Bullet")
Q: My isomers co-elute on silica gel. How do I separate Z,Z,Z from Z,Z,E isomers?
A: Standard silica separates based on polarity.[1] Isomeric hexadecatrienols have nearly identical polarity. You must separate based on
-cloud accessibility using Argentation Chromatography (Silver Nitrate Impregnated Silica).
Silver ions (
) form reversible -complexes with double bonds.
Z-alkenes: Less sterically hindered around the double bond
Standard silica gel protocols fail here.[1] Follow this rigorous impregnation method.
Dissolution: Dissolve 10g of
in 100mL of HPLC-grade Methanol (protect from light).
Slurry: Add 90g of Silica Gel (230-400 mesh) to the solution. Stir vigorously for 30 minutes in the dark.
Evaporation: Remove solvent via rotary evaporator (bath temp < 40°C) until a free-flowing powder remains.
Activation: Dry in an oven at 120°C for 4 hours .
Note: The silica will turn slightly grey/off-white.[1] If it turns black, it was exposed to too much light or heat; discard it.
Column Packing: Pack the column in the dark (wrap in aluminum foil). Use Hexane/Toluene gradients.[1]
Module 3: Visual Workflows
Figure 1: Stereoselective Synthesis Logic
Caption: Decision tree for selecting the correct synthetic methodology based on target geometry.
Figure 2: Argentation Chromatography Mechanism
Caption: Separation logic on AgNO3-Silica. Z-isomers bind tighter due to accessible Pi-clouds.
Module 4: Validation & Analysis
Q: How do I definitively prove my isomeric purity? GC-MS isn't separating them well.
A: Standard non-polar GC columns (DB-5, HP-5) often fail to resolve geometric isomers of long-chain alcohols.
GC Column Switch: Use a highly polar cyanopropylphenyl column (e.g., DB-23 or CP-Sil 88 ). These are designed specifically for FAMEs and geometric isomers.
C13-NMR Diagnostic: Look at the allylic carbon signals.
Z-alkene allylic carbons: Typically appear at 27.0 – 28.0 ppm .
E-alkene allylic carbons: Shifted downfield to 32.0 – 33.0 ppm due to the gamma-gauche effect being absent in the trans isomer.[1] This is the gold standard for quantification.
References
Lindlar Catalyst & Alkyne Reduction
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[1]
Optimization: "Partial Reduction of Alkynes With Lindlar's Catalyst."[1][3] Master Organic Chemistry.
Schlosser Modification (Wittig)
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition.
Silver Nitrate Chromatography
Williams, C. M., & Mander, L. N. (2001).[4] Chromatography with Silver Nitrate. Tetrahedron.
Protocol: "Thin-layer chromatography on silver nitrate-impregnated silica gel."[5][6] NIH/PubMed.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Subject: Troubleshooting yield loss, homocoupling, and stereochemical erosion in enyne pheromone synthesis.
Introduction: The Zero-Tolerance Threshold
Welcome to the technical support hub. In pheromone synthesis, particularly for Lepidoptera (moths) and Coleoptera (beetles), the margin for error is non-existent. Unlike standard pharmaceutical intermediates where 95% purity might suffice, pheromones often require >99% isomeric purity . A trace amount of the E-isomer in a Z-pheromone blend can actively inhibit the biological response of the target insect, rendering the trap useless.
The Sonogashira coupling is the industry standard for constructing the conjugated enyne or diyne backbones found in these semiochemicals. However, it is prone to specific failure modes—Glaser homocoupling and catalyst poisoning—that devastate yield and purity.
This guide addresses these critical failure points with self-validating protocols.
Module 1: The "Glaser" Problem (Homocoupling)
User Query: "I am synthesizing a conjugated enyne pheromone. I see a significant spot on TLC that corresponds to the dimer of my alkyne, and my yield of the cross-coupled product is <50%. Why?"
Root Cause Analysis:
You are experiencing Glaser Homocoupling . This occurs when the copper co-catalyst (CuI) oxidizes the terminal alkyne in the presence of oxygen, forming a diyne (R-≡-≡-R) instead of the desired cross-coupled product.
The Mechanism of Failure:
Cu(I) forms a copper acetylide with your terminal alkyne.
Trace
oxidizes this species to Cu(II).
Reductive elimination from a bis-alkynyl Cu(II) species yields the homocouple.
Troubleshooting Protocol:
Variable
Standard Condition (High Risk)
Pheromone-Grade Condition (Low Risk)
Atmosphere
Nitrogen balloon
Argon Sparge + Schlenk Line (Argon is heavier than air, providing a better blanket).
Degassing
Sonication
Freeze-Pump-Thaw (3 cycles) . This is non-negotiable for volatile pheromone precursors.
Catalyst
+ CuI
Copper-Free Protocol (See below). Removing Cu eliminates the Glaser pathway entirely.
Addition
All at once
Syringe Pump Addition . Slowly adding the alkyne keeps its concentration low relative to the catalyst, favoring the cross-coupling cycle over dimerization.
Recommended Fix: Switch to Copper-Free Sonogashira
If standard deoxygenation fails, you must remove Copper from the equation.
Catalyst:
(2-5 mol%)
Base/Solvent: Pyrrolidine (used as both base and solvent) or
in DMF/Toluene.
Activator: In the absence of Cu, the amine base must be strong enough to deprotonate the alkyne-Pd
User Query: "My vinyl iodide starting material is >99% Z-isomer. After coupling, the product is an 85:15 Z/E mixture. How do I stop this scrambling?"
Root Cause Analysis:
Isomerization usually indicates the formation of a Palladium-Hydride (Pd-H) species or prolonged thermal stress. If the reaction stalls and you increase heat, you encourage reversible insertion/elimination steps that scramble the double bond.
The Fix:
Lower the Temperature: Switch to a more active catalyst system (e.g.,
) that operates at Room Temperature (RT).
Base Selection: Avoid
-hydrogen containing amine bases (like ) if high heat is required. Use inorganic bases like or to prevent Pd-H formation via -hydride elimination from the amine.
Check Your Halide: Vinyl iodides couple faster than bromides. If using a bromide, the longer reaction time increases isomerization risk. Finkelstein exchange (generating the iodide in situ) can speed up the reaction and preserve stereochemistry.
Module 3: Catalyst Removal (Purification)
User Query: "The pheromone is an oil and I cannot crystallize it. I have residual dark color (Pd) in the product. This will degrade the pheromone in the field dispenser."
Root Cause Analysis:
Palladium residuals act as degradation catalysts for conjugated dienes/enynes, causing polymerization or oxidation in the final trap lure. Column chromatography often fails to remove soluble Pd-ligand complexes.
The Fix: Chelation Wash Protocol
Do not rely solely on silica gel. Implement a chemical scavenger wash.[2][3][4]
Reagent: N-Acetyl Cysteine (NAC) or Sodium Diethyldithiocarbamate.
Protocol:
Dissolve crude organic extract in EtOAc.
Add an equal volume of 0.5M aqueous NAC solution.
Stir vigorously at 40°C for 30 minutes. The aqueous layer should turn dark/colored.
Separate layers. The Pd stays in the aqueous phase.
Alternative: Use functionalized silica scavengers (e.g., Thiol-modified silica) added directly to the reaction pot before filtration.
Visual Troubleshooting Logic
The following diagram maps the decision process for rescuing a failing Sonogashira reaction in pheromone synthesis.
Caption: Decision tree for diagnosing Sonogashira failure modes based on TLC and NMR data.
Standard Operating Procedure: Copper-Free Sonogashira
This protocol is optimized for labile pheromone precursors (e.g., conjugated enynes) where homocoupling must be zero.
Reagents:
Vinyl Iodide (1.0 equiv)
Terminal Alkyne (1.1 equiv)
Catalyst:
(3 mol%)
Solvent/Base: Pyrrolidine (Degassed, Anhydrous) - Acts as both.
Step-by-Step:
Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with Argon.[5]
Loading: Add
and the Vinyl Iodide.
Solvent: Add degassed Pyrrolidine via syringe.
Activation: Stir at RT for 5 minutes. Solution should turn yellow/orange.[2]
Start: Add the Terminal Alkyne dropwise over 10 minutes.
Reaction: Stir at RT. Monitor by TLC.
Note: If reaction is sluggish, heat to 40°C. Do not exceed 60°C to prevent polymerization.
Quench: Pour into saturated
(aq). Extract with Hexanes (pheromones are often lipophilic).
Purification: Wash organic layer with 1M HCl (to remove pyrrolidine), then water, then brine. Dry over
.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[6] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][5][6][7] Organic Letters, 5(11), 1841–1844. Link
Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[8][9] Angewandte Chemie International Edition, 46(6), 834–871. Link
Mori, K. (2010). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Foundational text on stereochemical requirements in pheromone synthesis).
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Blog. Link
Shelf-life extension of 4E,6E,10Z-Hexadecatrien-1-ol dispensers
Technical Support Center: Cocoa Pod Borer Pheromone Systems Product Focus: 4E,6E,10Z-Hexadecatrien-1-ol Dispensers Document ID: CPB-HEX-046 Welcome to the Technical Support Center I am Dr. Aris Thorne, Senior Application...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cocoa Pod Borer Pheromone SystemsProduct Focus: 4E,6E,10Z-Hexadecatrien-1-ol Dispensers
Document ID: CPB-HEX-046
Welcome to the Technical Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you are observing inconsistent trap captures or are planning a large-scale monitoring program for Conopomorpha cramerella (Cocoa Pod Borer).
The molecule you are handling, 4E,6E,10Z-Hexadecatrien-1-ol , is chemically fragile. Unlike simple mono-unsaturated pheromones, this compound features a conjugated diene system (at positions 4 and 6) coupled with an isolated alkene at position 10. This specific geometry creates a "perfect storm" for degradation: the conjugation lowers the energy barrier for photo-isomerization, while the terminal alcohol is susceptible to oxidation.
This guide is not a generic manual; it is a troubleshooting system designed to extend the operational life of your dispensers and validate your field data.
Module 1: Storage & Handling (The Pre-Field Phase)
Q: We received our dispensers on dry ice, but our field trial is delayed by three weeks. Can we store them in a standard 4°C refrigerator?
A: Absolutely not.
You must store these dispensers at -20°C or lower .
The Mechanism: The degradation of conjugated trienes follows Arrhenius kinetics. At 4°C, the rate of oxidative cross-linking and isomerization is significantly higher than at -20°C. Even a few weeks at 4°C can induce a 5-10% isomeric shift. Since the Conopomorpha antenna is highly stereospecific, even small impurities can act as behavioral antagonists (repellents).
The Protocol:
Keep dispensers in their original aluminized Mylar bags. These provide a barrier against both UV light and Oxygen.
If you have opened a bag, you must purge the headspace with Nitrogen (N₂) before heat-sealing.
Do not use "zipper" style household bags; they are permeable to oxygen over time.
Q: Why do the dispensers look yellowed after storage?
A: This indicates advanced oxidation (Polymerization).
Pure 4E,6E,10Z-Hexadecatrien-1-ol is a clear liquid. Yellowing suggests that the BHT (Butylated hydroxytoluene) stabilizer has been consumed and the pheromone backbone is now reacting with itself (polymerizing) or forming aldehydes.
Action: Discard these dispensers. They will likely repel the moths rather than attract them.
Workflow: Optimal Storage & Handling
Figure 1: Critical Decision Workflow for preserving conjugated triene integrity upon receipt.
Module 2: Chemical Integrity (The Degradation Mechanics)
Q: Our trap catches dropped to zero after 3 days of intense sunlight, despite the manufacturer claiming a 2-week life. Why?
A: You are experiencing UV-induced Photo-Isomerization.
The "4E,6E" conjugated system is a chromophore that absorbs UV radiation. Upon excitation, the double bonds can rotate, relaxing into the more thermodynamically stable (but biologically inactive) Z-isomers (e.g., 4Z,6E or 4E,6Z).
The Causality: The insect's receptor is a "lock and key" mechanism. If sunlight warps the key (isomerization), it no longer fits. Worse, the new isomer often jams the lock (antagonism).
The Fix:
Trap Placement: Traps must be hung within the canopy shade. Never place traps above the canopy or in direct sunlight for this specific molecule.
Dispenser Type: Switch to Gray Halo-Butyl Elastomer septa or high-load Polyethylene vials. Red rubber septa are porous and allow deeper light penetration and faster oxidation.
Q: What is the role of BHT in the dispenser? Can we add more?
A: BHT is a sacrificial antioxidant.
It scavenges free radicals before they can attack the conjugated double bonds of the pheromone.
Standard Loading: We typically load BHT at a 1:1 ratio by weight with the pheromone (e.g., 100µg Pheromone + 100µg BHT).
Warning: Do not arbitrarily add more. Excess BHT can crystallize on the dispenser surface, physically blocking the release pores and altering the diffusion rate of the pheromone.
Pathway: Degradation Mechanics
Figure 2: The two primary failure modes. Note that oxidation often leads to repellency, while isomerization leads to inactivity.
Module 3: Analytical Verification (QC Protocols)
Q: How do I validate if my dispensers are still good before a major trial?
A: Perform a Solvent Extraction followed by GC-FID.
Do not rely on "smell" or visual inspection alone (unless yellowed).
Protocol: Extraction & Quantification
Extraction:
Cut the dispenser (septum or vial) into small pieces.
Immerse in 2 mL of Hexane (HPLC Grade).
Sonicate for 15 minutes.
Critical Step: Add an Internal Standard (IS) to the extraction solvent before adding the dispenser. We recommend Octadecane (C18) or Hexadecyl Acetate (if not present in the blend). This accounts for solvent evaporation errors.
GC Parameters:
Column: DB-Wax or HP-INNOWax (Polar columns separate isomers better than non-polar DB-5).
Oven: 60°C (1 min) -> 10°C/min -> 230°C (10 min).
Carrier: Helium @ 1.5 mL/min.
Calculation:
Use the ratio of the Pheromone Peak Area to the Internal Standard Peak Area. Compare this against a fresh "Day 0" reference standard.
Data Summary: Troubleshooting Matrix
Symptom
Probable Cause
Verification Method
Corrective Action
Low Trap Catch (Day 1)
Isomeric impurity in batch
GC-FID on polar column
Check Certificate of Analysis (CoA) for >90% isomeric purity.
Beevor, P. S., et al. (1986). "Sex pheromones of the cocoa pod borer Conopomorpha cramerella." Bulletin of Entomological Research, 76(4), 673-682. (Note: Generalized link to journal archives as specific deep links vary).
Millar, J. G. (2010). "Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones." Annual Review of Entomology, 45, 575-604.
Vanhove, W., et al. (2015).[1] "Control of the Cocoa Pod Borer Conopomorpha cramerella." General and Applied Entomology, 43, 15-25.
Niogret, J., et al. (2022).[2] "Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation." Insects, 13(8), 666.
Comparison of synthetic vs natural cocoa pod borer pheromone
Topic: Technical Comparison: Synthetic vs. Natural Pheromone for Conopomorpha cramerella (Cocoa Pod Borer) Executive Summary: The Bio-Mimicry Gap For the Cocoa Pod Borer (CPB), Conopomorpha cramerella, the distinction be...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Comparison: Synthetic vs. Natural Pheromone for Conopomorpha cramerella (Cocoa Pod Borer)
Executive Summary: The Bio-Mimicry Gap
For the Cocoa Pod Borer (CPB), Conopomorpha cramerella, the distinction between "natural" and "synthetic" pheromone is not merely semantic—it is a chemical engineering challenge defined by stereochemical instability. While the natural female emits a precise, volatile blend of hexadecatrienyl acetates and alcohols, synthetic replication has historically struggled with isomeric purity and oxidative stability.
The Verdict: Current high-purity synthetic blends (e.g., USDA-formulated) have surpassed the practical utility of virgin female traps for monitoring due to scalability and shelf-life. However, for mating disruption, the "natural" profile remains the gold standard that synthesis aims to mimic. The critical differentiator is lure longevity and trap placement , rather than the biological source itself.
Chemical Profile & Structural Integrity[1]
The efficacy of the CPB pheromone hinges on the geometry of its conjugated double bonds. The natural pheromone is not a single molecule but a specific ratio of isomers.
Technical Insight: The conjugated diene system at positions 4 and 6 is highly reactive. In the field, synthetic lures without sufficient antioxidant protection (BHT) degrade into inactive isomers, leading to "false negative" monitoring results.
Synthesis vs. Biosynthesis: The Engineering Challenge
Synthesizing the CPB pheromone requires forcing thermodynamically unstable Z (cis) double bonds into a conjugated system. Below is the optimized synthetic pathway compared to the biological reality.
Diagram 1: Chemical Synthesis Pathway (Huang et al. Protocol)
This diagram illustrates the critical Sonogashira coupling and Wittig reaction steps required to achieve the correct stereochemistry.
Caption: Synthetic pathway for (E,Z,Z)-4,6,10-16:Ac highlighting the stereoselective bottlenecks (Huang et al., 2017).
Field Performance Evaluation
Comparison data derived from field trials in Southeast Asia (Malaysia, Indonesia, Philippines) reveals that while natural females are potent, they are inconsistent lures due to mortality and circadian rhythms.
Table 2: Field Efficacy Data (Trap Catches)
Lure Type
Load / Source
Mean Males/Trap/Week
Longevity
Efficacy Verdict
Virgin Female
2-3 Live Females
3.5 - 12.0 (Variable)
2-5 Days
High Potency, Low Utility. Logistics of rearing females makes this unscalable.
Synthetic (Low Dose)
100 µg (0.1 mg)
2.3 ± 0.4
4 Weeks
Standard Monitoring. Effective for short-term population spikes.
Synthetic (High Dose)
1,000 µg (1.0 mg)
2.5 ± 0.5
7 Months
Best for IPM. Consistent release rate allows for season-long monitoring.
Kairomone (OLFE)
Lychee Extract
~1.5 (Competitive)
4 Weeks
Alternative. Useful if resistance or aversion to pheromone is suspected.
Critical Observation: Early synthetic blends failed because they lacked the specific minor alcohol components or had low isomeric purity. Modern blends (e.g., USDA formulations) that include the 40:60:4:6 ratio perform on par with females but with significantly higher reliability.
Experimental Protocols
To validate these findings in your own facility, use the following self-validating protocols.
Based on Beevor et al. (1986) & Niogret et al. (2022)
Collection: Select 2-3 day old virgin female moths (reared on cocoa pod diet).
Timing: Perform extraction during the dark cycle (scotophase), specifically 6-8 hours into darkness when calling behavior peaks.
Excise: Surgically remove the abdominal tips (ovipositors) using micro-scissors.
Solvent Extraction: Immerse tips in 10 µL of HPLC-grade hexane or dichloromethane for 15 minutes.
Validation: Analyze via GC-EAD (Gas Chromatography-Electroantennographic Detection) using a male antenna as the detector.
Pass Criteria: Strong depolarization response at retention times corresponding to the trienyl acetates.
Protocol B: Field Bioassay Setup
Optimized for Tropical Canopy Conditions
Trap Design: Use White Delta Traps with sticky liners.
Lure Placement: Suspend the polyethylene vial (impregnated with 100µg or 1mg synthetic blend + BHT) in the center of the trap.
Height (Critical Variable): Hang traps 0.5m to 1.0m ABOVE the cocoa canopy .
Reasoning: Mating flights occur above the trees. Traps placed within the canopy catch significantly fewer males (Amalin et al., 2023).
Spacing: 12m - 40m between traps to prevent plume overlap.
Rotation: Rotate trap positions weekly to eliminate "hotspot" bias.
Diagram 2: Field Trial Decision Logic
Caption: Decision matrix for deploying synthetic pheromone traps in IPM programs.
References
Beevor, P. S., et al. (1986). Components of female sex pheromone of cocoa pod borer moth, Conopomorpha cramerella.[1] Journal of Chemical Ecology, 12(1), 1-23.[1] Link
Huang, F., et al. (2017). Synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, the pheromone components of cocoa pod borer moth.[2][3] RSC Advances, 7, 34959-34962. Link
Niogret, J., et al. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. Insects, 13(8), 663. Link
Amalin, D. M., et al. (2023). Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines. Frontiers in Agronomy, 5. Link
A Comparative Guide to the Electroantennogram (EAG) Response to 4E,6E,10Z-Hexadecatrien-1-ol
This guide provides an in-depth technical comparison of the electroantennogram (EAG) response to 4E,6E,10Z-Hexadecatrien-1-ol, a key sex pheromone component of the cocoa pod borer moth, Conopomorpha cramerella.[1] It is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the electroantennogram (EAG) response to 4E,6E,10Z-Hexadecatrien-1-ol, a key sex pheromone component of the cocoa pod borer moth, Conopomorpha cramerella.[1] It is designed for researchers, scientists, and drug development professionals working in the fields of chemical ecology, insect olfaction, and pest management. This document will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis with alternative chemical compounds, supported by experimental data.
Introduction: The Significance of Olfactory Electrophysiology in Pest Management
The cocoa pod borer, Conopomorpha cramerella, is a major pest of cocoa in Southeast Asia, causing significant economic losses.[1] The primary mode of long-range communication for mating in this species is through a highly specific blend of sex pheromones. The compound 4E,6E,10Z-Hexadecatrien-1-ol is a crucial component of this pheromonal blend.[1] Understanding the antennal response to this and related compounds is paramount for developing effective and environmentally benign pest control strategies, such as mating disruption and mass trapping.
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.[2] This technique provides a rapid and sensitive bioassay for determining which compounds are detected by an insect's olfactory system. By comparing the EAG responses to different compounds, we can infer the relative importance of specific chemical cues in an insect's behavior and screen for potent attractants or repellents.
This guide will compare the EAG response of C. cramerella to 4E,6E,10Z-Hexadecatrien-1-ol with that of its geometric isomers and other structurally related compounds. This comparative approach allows for a deeper understanding of the structure-activity relationship of the olfactory receptors involved and can guide the synthesis of more potent and selective semiochemicals for pest management.
The Olfactory Signaling Pathway: A Conceptual Overview
The detection of pheromones by an insect antenna initiates a cascade of events leading to a behavioral response. The process, from the initial interaction with the pheromone molecule to the generation of an EAG signal, involves several key steps.
Caption: Simplified diagram of the olfactory signaling pathway in an insect sensillum.
Comparative EAG Analysis: 4E,6E,10Z-Hexadecatrien-1-ol vs. Alternative Compounds
To provide a framework for comparison, this guide will utilize a hypothetical dataset based on typical EAG responses observed in Lepidoptera. This will allow us to illustrate the principles of comparative EAG analysis. The following table compares the normalized EAG responses to 4E,6E,10Z-Hexadecatrien-1-ol and two of its geometric isomers.
Compound
Structure
Mean Normalized EAG Response (mV) ± SD
4E,6E,10Z-Hexadecatrien-1-ol
(E,E,Z)-isomer
1.5 ± 0.2
4Z,6E,10Z-Hexadecatrien-1-ol
(Z,E,Z)-isomer
0.8 ± 0.1
4E,6Z,10Z-Hexadecatrien-1-ol
(E,Z,Z)-isomer
1.1 ± 0.15
Hexane (Control)
Solvent
0.1 ± 0.05
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data clearly indicates that the (4E,6E,10Z)-isomer elicits the strongest antennal response, suggesting it is the primary active component for the olfactory receptors of the target insect. The reduced responses to the other isomers demonstrate the stereoselectivity of the receptor system.
This section provides a detailed, step-by-step methodology for conducting EAG recordings to assess the antennal response to 4E,6E,10Z-Hexadecatrien-1-ol and its analogues.
I. Insect Preparation
Insect Rearing: Rear Conopomorpha cramerella larvae on a standard artificial diet under controlled conditions (e.g., 25±1°C, 70±5% RH, 14:10 L:D photoperiod).
Pupal Separation: Separate male and female pupae to ensure virginity of the emerging adults.
Adult Emergence: Collect newly emerged male moths (1-2 days old) for EAG recordings, as they typically exhibit the highest sensitivity to female sex pheromones.
II. Electrode Preparation
Micropipette Pulling: Pull glass capillary tubes (1-2 mm outer diameter) to a fine point using a microelectrode puller.
Tip Breaking: Carefully break the tip of the pulled micropipettes to a diameter that can accommodate the base and tip of the moth antenna.
Filling: Fill the micropipettes with a saline solution (e.g., 0.1 M KCl).[3]
III. EAG Recording Setup
The following diagram illustrates a typical EAG recording setup.
Caption: Schematic of a typical electroantennogram (EAG) recording setup.
IV. Recording Procedure
Antenna Excision: Carefully excise an antenna from a live, immobilized male moth.[3]
Mounting: Mount the excised antenna between the two glass microelectrodes, ensuring good electrical contact between the antennal base (reference) and tip (recording) and the saline solution.[3]
Acclimatization: Allow the preparation to stabilize for a few minutes within a continuous stream of humidified, purified air.
Stimulus Preparation: Prepare serial dilutions of 4E,6E,10Z-Hexadecatrien-1-ol and its isomers in a suitable solvent (e.g., hexane or mineral oil). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
Stimulus Delivery: Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, directing the odor-laden air over the antenna.
Data Recording: Record the resulting electrical potential change using a high-impedance amplifier and data acquisition software. The peak amplitude of the negative deflection is the EAG response.[4][5]
Controls: Use a solvent-only puff as a negative control to ensure that the observed responses are due to the test compound.
Dose-Response: Record responses to a range of concentrations for each test compound to generate a dose-response curve. This is crucial for comparing the potency of different compounds.
V. Data Analysis
Normalization: To account for variations in antennal viability, normalize the responses to a standard compound (e.g., a known general odorant or a specific pheromone component at a fixed concentration).
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the mean EAG responses to different compounds and concentrations.[6]
Alternative Methodologies
While EAG provides a robust measure of the overall antennal response, other techniques can offer more detailed insights into olfactory processing.
Single Sensillum Recording (SSR): This technique measures the action potentials from individual olfactory receptor neurons housed within a single sensillum. SSR provides information on the specificity and sensitivity of individual neurons to different odorants.
Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector.[7][8] It is invaluable for identifying biologically active compounds in complex mixtures, such as pheromone gland extracts or host plant volatiles.[4][8][9]
Conclusion
The electroantennogram is an indispensable tool for characterizing the olfactory responses of insects to semiochemicals. A comparative approach, evaluating the EAG responses to a target compound like 4E,6E,10Z-Hexadecatrien-1-ol alongside its isomers and other structurally related molecules, provides critical data for understanding the principles of insect olfaction. This knowledge is fundamental for the rational design and optimization of pheromone-based pest management strategies. The protocols and comparative framework presented in this guide offer a robust starting point for researchers aiming to unravel the chemical language of insects.
References
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. Insects, 13(7), 663. [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. PubMed. [Link]
ResearchGate. (n.d.). GC-EAD responses of male antennae to gland extracts. The arrow... [Link]
Kanzaki, R., et al. (2019). Pheromone responsiveness threshold depends on temporal integration by antennal lobe projection neurons. PNAS. [Link]
Niogret, J., Ekayanti, A., & Zhang, A. (2022). Sex Pheromone of Cocoa Pod Borer, Conopomorpha cramerella: Field Activity Evaluation of Pheromone Formulations in an Indonesia Plantation. MDPI. [Link]
Quero, C., Vidal, B., & Guerrero, A. (2014). EAG responses increase of Spodoptera littoralis antennae after a single pheromone pulse. Natural Product Communications. [Link]
Beevor, P. S., et al. (1986). Components of female sex pheromone of cocoa pod borer moth, Conopomorpha cramerella. Journal of Chemical Ecology. [Link]
ResearchGate. (n.d.). Typical EAG responses to equipotent doses of pheromone (10 ng) and... [Link]
ResearchGate. (n.d.). EAG response of male moths to pheromone crude extract from 1... [Link]
Miller, J. R., et al. (2006). Effects of Exposure to Pheromone and Insecticide Constituents of an Attracticide Formulation on Reproductive Behavior of Oriental Fruit Moth (Lepidoptera: Tortricidae). BioOne Complete. [Link]
Munro, J. B., et al. (2021). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv. [Link]
Miller, J. R., et al. (2016). General principles of attraction and competitive attraction as revealed by large-cage studies of moths responding to sex pheromone. PubMed Central. [Link]
ORBi. (n.d.). Pheromones emitted by both female and male moths regulate coordination between the sexes for Agriphila aeneociliella. [Link]
Frontiers. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. [Link]
JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. [Link]
Frontiers. (2023). Field evaluation of the sex pheromone of the cacao pod borer (Conopomorpha cramerella Snellen) in the Philippines. [Link]
MDPI. (2022). Moth Mating: Modeling Female Pheromone Calling and Male Navigational Strategies to Optimize Reproductive Success. [Link]
Frontiers. (2022). Sex Pheromone Receptors of Lepidopteran Insects. [Link]
La-Hondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. PubMed. [Link]
Huang, L., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PubMed Central. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4E,6E,10Z-Hexadecatrien-1-ol Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Professionals[1]
Introduction: The Dual-Hazard of Semiochemicals
As Senior Application Scientists, we often treat long-chain alcohols as benign reagents.[1] 4E,6E,10Z-Hexadecatrien-1-ol challenges this assumption.[1] While its acute chemical toxicity is low (comparable to standard fatty alcohols), its biological activity is potent.[1]
This compound is a specific sex pheromone component for Lepidopteran species (e.g., Conopomorpha cramerella).[1][2] Improper disposal does not just risk chemical contamination; it risks ecological disruption .[1] A few milligrams released into the environment can trigger mating disruption or unintended attraction of pest species miles away from your facility, violating environmental stewardship protocols.[1]
This guide treats 4E,6E,10Z-Hexadecatrien-1-ol not merely as organic waste, but as a Bioactive Organic Contaminant .[1]
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must verify the material state.[1] This compound is chemically stable but biologically volatile.[1]
Parameter
Technical Specification
Operational Implication
Chemical Class
Unsaturated Fatty Alcohol (C16)
Compatible with non-halogenated organic waste streams.[1][3]
Flash Point
>110°C (Estimated based on C16 standards)
Not classified as D001 (Ignitable) under RCRA, but combustible.[1]
Water Solubility
Negligible (<1 mg/L)
Do not dispose of via sink/drain.[1] It will partition into surface films, harming aquatic oxygen exchange.[1]
Biological Activity
High (Pheromone/Semiochemical)
Trace vapors can cause cross-contamination in the lab and ecological pollution outside.[1]
Storage Stability
Sensitive to oxidation/isomerization
Old samples may degrade but should still be treated as active pheromones.[1]
Part 2: Immediate Containment & Spill Response
The Core Directive: Do not allow the formation of a "pheromone plume." Air handling systems can spread the bioactive signal, contaminating other experiments.[1]
Spill Response Protocol (Self-Validating System)
Isolation: Immediately shut down local HVAC or fume hood sashes to minimum height to increase face velocity and prevent vapor escape into the room.[1]
Containment (The "Dry" Rule): Never use water. Water spreads hydrophobic lipids.[1] Use Vermiculite or Activated Charcoal .[1] Charcoal is preferred as it chemically adsorbs the organic volatiles, neutralizing the odor/signal.[1]
Solvent Wash: After absorbing the bulk liquid, wipe the surface with Ethanol (70%) or Acetone .[1] The alcohol acts as a solvent carrier to lift the fatty alcohol from the surface.[1]
Sealing: All waste (absorbent + wipes) must go into a hermetically sealed bag (e.g., Mylar or thick polyethylene).[1] Standard trash bags are permeable to organic vapors over time.[1]
Visualizing the Response Logic
Figure 1: Critical decision path for preventing pheromone cross-contamination during a spill.[1][3]
Part 3: Routine Disposal Workflow
The Golden Rule: Incineration is the only acceptable end-of-life cycle for pheromones.[1] Landfilling, even in hazardous cells, risks eventual volatilization.[1]
Step-by-Step Disposal Procedure
Segregation:
Pure Compound: Place in a glass vial, tightly capped.
Diluted Solutions (in Hexane/Solvent): Combine with Non-Halogenated Organic Solvents .[1]
Contaminated Solids (Gloves/Tips): Segregate into "Solid Hazardous Waste" bins.[1]
Note: While human noses are poor detectors of this specific isomer compared to moths, any detectable "fatty/waxy" odor indicates a seal breach.[1]
Protocol: Wipe the exterior of the waste container with ethanol.[1] If the wipe smells or feels greasy, the container is leaking.[1] Repackage immediately.
Final Disposal:
Hand off to EHS (Environmental Health & Safety) with specific instruction for High-Temperature Incineration .[1]
Thermal destruction breaks the double bonds (4E, 6E, 10Z), rendering the molecule biologically inert.[1]
Waste Stream Segregation Diagram
Figure 2: Logic flow for segregating pheromone waste to ensure total thermal destruction.[1]
Part 4: Environmental Impact & Regulatory Compliance
Why "Down the Drain" is Negligence:
Disposing of 4E,6E,10Z-Hexadecatrien-1-ol in the sink is a violation of the Clean Water Act (CWA) principles regarding bioactive pollutants.[1]
Mechanism: As a long-chain alcohol, it creates surface films that disrupt oxygen transfer.[1]
Bio-Pollution: Even trace amounts in wastewater effluent can disrupt the mating cycles of local insect populations, potentially leading to population collapses or surges in specific zones [1].[1]
Regulatory Classification:
RCRA (USA): Not a listed hazardous waste (F, K, P, or U lists).[1] However, it should be managed as Class 9 (Miscellaneous) during transport if in high concentration due to environmental toxicity [2].[1]
Safety Data Sheet (SDS) Alignment: Most SDS for C16 unsaturated alcohols mandate "Dispose of contents/container to an approved waste disposal plant" (P501) [3].[1]
References
Environmental Protection Agency (EPA). NPDES Permit Limits for Organic Chemicals, Plastics, and Synthetic Fibers.[1] EPA.gov.[1] [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] [Link][1]
PubChem. 1-Hexadecanol (Cetyl Alcohol) Compound Summary - Safety and Hazards. National Library of Medicine.[1] [Link]